Product packaging for (+/-)-ACETYLCARNITINE CHLORIDE(Cat. No.:CAS No. 2504-11-2)

(+/-)-ACETYLCARNITINE CHLORIDE

Cat. No.: B1663038
CAS No.: 2504-11-2
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-UHFFFAOYSA-N
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Description

Biological Significance and Distribution of Acetylcarnitine and its L-Isomer

Acetyl-L-carnitine is integral to numerous bodily processes. webmd.com Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production. drugbank.comwikipedia.orgmdpi.com It also plays a role in modulating the ratio of acetyl-CoA to coenzyme A within the mitochondria. wikipedia.orgmdpi.com Beyond its role in energy metabolism, Acetyl-L-carnitine serves as a donor of acetyl groups for the synthesis of acetylcholine (B1216132), a vital neurotransmitter. nih.govresearchgate.net

The human body can synthesize L-carnitine in the brain, liver, and kidneys from the amino acids lysine (B10760008) and methionine, and can also convert L-carnitine to Acetyl-L-carnitine and vice versa. webmd.comimrpress.com Dietary sources of L-carnitine are primarily animal-based products like red meat, poultry, fish, and dairy. healthaid.co.uk Acetylcarnitine is the most abundant ester of carnitine found in human plasma and tissues. drugbank.com The total carnitine content in the human body is estimated to be around 300 mg/kg, with approximately 95% stored in the heart and skeletal muscle. mdpi.com The remaining amount is distributed in the liver, kidney, and plasma. mdpi.com

Table 1: Distribution of Carnitine in the Human Body

Tissue Percentage of Total Body Carnitine
Heart and Skeletal Muscle ~95% mdpi.com
Liver, Kidney, and Plasma ~5% mdpi.com

Overview of Key Academic Research Trajectories

Academic research on acetylcarnitine has explored a wide array of its physiological effects and potential therapeutic applications. Key areas of investigation include its role in neuroprotection, cognitive function, and metabolic disorders.

A significant body of research has focused on the neuroprotective and neurotrophic effects of Acetyl-L-carnitine. drugbank.comnih.gov Studies have investigated its potential in the context of various neuropathies, including those induced by diabetes, HIV, and chemotherapy. nih.govtandfonline.com The compound's ability to cross the blood-brain barrier more effectively than L-carnitine has made it a particular subject of interest for neurological research. livemomentous.comhealthaid.co.uknih.gov Research suggests that Acetyl-L-carnitine may improve brain energy metabolism, reduce oxidative stress, and modulate neurotransmitter systems. researchgate.netnih.gov

Another major research trajectory has been the investigation of Acetyl-L-carnitine's impact on cognitive function and mood. Several studies have explored its effects on age-related cognitive decline and Alzheimer's disease, with some suggesting it may slow disease progression and improve memory. oregonstate.eduwebmd.com Furthermore, research has indicated a link between low blood levels of acetyl-L-carnitine and the severity of depression, leading to studies on its potential as an antidepressant. frontiersin.orgstanford.edupnas.org

Metabolic research represents another critical avenue of study. Investigations have examined the role of acetylcarnitine in fatty acid metabolism and its potential influence on conditions like hypercholesterolemia. drugbank.comfrontiersin.org Preclinical studies have also shown that Acetyl-L-carnitine supplementation can reverse some age-related declines in mitochondrial function in tissues such as the liver, skeletal muscle, and heart. oregonstate.edu The compound's influence on glucose metabolism has also been a subject of research. drugbank.com

Table 2: Key Academic Research Areas for Acetyl-L-carnitine

Research Area Focus of Investigation Key Findings/Observations
Neuroprotection Effects on peripheral neuropathies (diabetic, HIV-induced, chemotherapy-induced) and neurodegenerative diseases. May induce neuroprotective, neurotrophic, and analgesic effects. nih.gov Investigated for improving nerve function and reducing pain. tandfonline.com
Cognitive Function Impact on age-related cognitive decline, Alzheimer's disease, and memory. May slow the rate of disease progression and improve some measures of mental function in Alzheimer's disease. webmd.com
Mood Disorders Relationship between acetylcarnitine levels and depression. Low blood levels of acetyl-L-carnitine have been associated with the severity of depression. stanford.edu Supplementation has shown potential antidepressant effects. pnas.org
Metabolic Health Role in fatty acid and glucose metabolism, and influence on cholesterol levels. Plays a crucial role in transporting fatty acids for energy production. drugbank.commdpi.com May influence cholesterol metabolism. frontiersin.org
Mitochondrial Function Effects on age-related mitochondrial decay. Supplementation has been shown to reverse some age-related declines in mitochondrial function in animal models. oregonstate.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO4.Cl<br>C9H18ClNO4 B1663038 (+/-)-ACETYLCARNITINE CHLORIDE CAS No. 2504-11-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2504-11-2

Molecular Formula

C9H18NO4.Cl
C9H18ClNO4

Molecular Weight

239.69 g/mol

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H

InChI Key

JATPLOXBFFRHDN-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Other CAS No.

2504-11-2
5080-50-2

Pictograms

Irritant

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride

Origin of Product

United States

Biochemical and Metabolic Roles of Acetylcarnitine

Core Functions in Intermediary Metabolism

Acetylcarnitine is central to intermediary metabolism, acting as a key player in the transfer of acetyl groups and the regulation of vital metabolic pathways. nih.gov Its functions are critical for maintaining metabolic flexibility, allowing cells to adapt to varying energy demands and substrate availability. wikipedia.org

Role as an Acetyl Group Donor

A primary function of acetylcarnitine is to act as a donor of acetyl groups. nih.gov These acetyl groups are crucial for numerous biochemical reactions, including the synthesis of the neurotransmitter acetylcholine (B1216132). patsnap.comresearchgate.net By providing acetyl groups, acetylcarnitine supports cholinergic neurotransmission and other vital cellular processes. researchgate.net The acetyl group from acetylcarnitine can be transferred to coenzyme A (CoA) to form acetyl-CoA, a central molecule in metabolism. wikipedia.org

Interconversion with Acetyl-Coenzyme A (Acetyl-CoA)

Acetylcarnitine and acetyl-CoA are readily interconverted in a reversible reaction catalyzed by the enzyme carnitine acetyltransferase (CrAT). nih.govnih.govwikipedia.org This reaction, acetyl-CoA + carnitine ⇌ acetylcarnitine + CoA, is fundamental to acetylcarnitine's metabolic roles. wikipedia.org This interconversion allows for the transport of acetyl units across the inner mitochondrial membrane, which is impermeable to acetyl-CoA. nih.gov

Table 1: Interconversion of Acetylcarnitine and Acetyl-CoA

Molecule Role in the Reaction Enzyme Cellular Location
Acetyl-CoADonates or accepts an acetyl groupCarnitine Acetyltransferase (CrAT)Mitochondria, Peroxisomes, Endoplasmic Reticulum
CarnitineAccepts or donates an acetyl groupCarnitine Acetyltransferase (CrAT)Mitochondria, Cytosol
AcetylcarnitineProduct or reactant, carrier of the acetyl groupCarnitine Acetyltransferase (CrAT)Mitochondria, Cytosol
Coenzyme A (CoA)Product or reactant, accepts or donates the acyl groupCarnitine Acetyltransferase (CrAT)Mitochondria, Cytosol

Regulation and Buffering of Coenzyme A and Acetyl-Coenzyme A Pools

Acetylcarnitine plays a critical role in maintaining the balance between free coenzyme A (CoA) and acetyl-CoA within the mitochondria. nih.govresearchgate.netnih.gov By converting acetyl-CoA to acetylcarnitine, the cell can prevent the accumulation of acetyl-CoA and the depletion of free CoA. nih.govresearchgate.net This buffering action is essential for sustaining the activity of enzymes that require free CoA, such as those involved in the Krebs cycle and fatty acid oxidation. wikipedia.orgresearchgate.net The formation of acetylcarnitine helps to keep the mitochondrial acetyl-CoA/free CoA ratio low, which is crucial for maintaining the flux of the tricarboxylic acid (TCA) cycle and the activity of pyruvate (B1213749) dehydrogenase (PDH). researchgate.net

Involvement in Fatty Acid Metabolism and Ketosis

Acetylcarnitine is intrinsically linked to fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the process that breaks down fatty acids to produce energy. patsnap.comtryeden.com During periods of high fatty acid oxidation, such as fasting or a ketogenic diet, the production of acetyl-CoA can exceed the capacity of the Krebs cycle. ketogourmet.blog In these situations, the formation of acetylcarnitine provides a mechanism to buffer the excess acetyl groups. researchgate.netketogourmet.blog Acetylcarnitine also plays a role in ketogenesis, the process of producing ketone bodies from acetyl-CoA, by influencing the availability of substrates for ketone body synthesis. nih.gov

Contribution to Glucose Metabolism

Acetylcarnitine influences glucose metabolism by modulating the activity of the pyruvate dehydrogenase (PDH) complex. diabetesjournals.org The PDH complex is a key enzyme that links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA. The accumulation of acetyl-CoA can inhibit the PDH complex, thereby reducing glucose oxidation. nih.gov By buffering excess acetyl-CoA, acetylcarnitine helps to relieve this inhibition and maintain PDH activity, thus supporting glucose metabolism. researchgate.net Studies have shown that acetylcarnitine can modulate cerebral glucose utilization and stimulate glycogen (B147801) synthesis. nih.gov

Table 2: Impact of Acetylcarnitine on Key Metabolic Enzymes

Enzyme Metabolic Pathway Effect of Increased Acetylcarnitine Formation
Pyruvate Dehydrogenase (PDH)Glucose MetabolismRelieves inhibition by reducing acetyl-CoA levels
Carnitine Palmitoyltransferase 1 (CPT1)Fatty Acid MetabolismModulates fatty acid entry into mitochondria
Enzymes of the Krebs CycleEnergy ProductionSustains activity by maintaining a pool of free CoA

Role in Branched-Chain Amino Acid Metabolism

The catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — also generates acyl-CoA intermediates that can be converted to their respective acylcarnitines. nih.govmdpi.com For instance, the breakdown of these amino acids can lead to the formation of propionyl-CoA and isovaleryl-CoA. researchgate.net These can then be converted to propionylcarnitine (B99956) (C3) and isovalerylcarnitine (B1198194) (C5), respectively. researchgate.net This process helps to buffer the acyl-CoA pool and prevent the accumulation of potentially toxic intermediates from amino acid breakdown. researchgate.net

Enhancement and Protection of Mitochondrial Energetics

Acetylcarnitine, the acetylated ester of the amino acid derivative L-carnitine, plays a pivotal role in cellular energy metabolism, with its functions being deeply intertwined with mitochondrial energetics. patsnap.comwikipedia.org It is a naturally occurring compound that is central to the transport of fatty acids into the mitochondrial matrix, a critical step for their subsequent breakdown and the generation of metabolic energy. drugbank.comresearchgate.net Beyond this primary role, acetylcarnitine exerts a multifaceted influence on mitochondrial function, including the modulation of energy production pathways, the maintenance of mitochondrial membrane integrity, and the support of mitochondrial biogenesis.

Facilitation of Fatty Acid Transport into Mitochondria for Beta-Oxidation

One of the most well-established functions of acetylcarnitine is its integral role in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where beta-oxidation occurs. wikipedia.orgcreative-proteomics.com This transport mechanism is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids. The process, known as the carnitine shuttle, involves a series of enzymatic steps.

Initially, long-chain fatty acids are activated in the cytosol to form fatty acyl-CoA. encyclopedia.pub The enzyme Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine. creative-proteomics.comresearchgate.net This acylcarnitine molecule is subsequently transported across the inner mitochondrial membrane into the matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT). patsnap.commdpi.com Once inside the matrix, Carnitine Palmitoyltransferase II (CPT II) facilitates the reverse reaction, converting acylcarnitine back into acyl-CoA and freeing carnitine. encyclopedia.pubnih.gov The regenerated acyl-CoA is then available to enter the beta-oxidation pathway, while the free carnitine is shuttled back to the cytosol by CACT to participate in another round of fatty acid transport. wikipedia.orgencyclopedia.pub

This shuttle system is crucial for tissues that heavily rely on fatty acids as an energy source, such as skeletal and cardiac muscle. wikipedia.org By ensuring a steady supply of fatty acyl-CoA to the mitochondrial matrix, the carnitine shuttle is a key regulatory point for cellular energy homeostasis. creative-proteomics.com

Key Components of the Carnitine ShuttleLocationFunction
Carnitine Palmitoyltransferase I (CPT I)Outer Mitochondrial MembraneCatalyzes the formation of acylcarnitine from acyl-CoA and carnitine. creative-proteomics.com
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. patsnap.commdpi.com
Carnitine Palmitoyltransferase II (CPT II)Inner Mitochondrial MembraneConverts acylcarnitine back to acyl-CoA and free carnitine within the matrix. encyclopedia.pubnih.gov

Mechanisms of Adenosine (B11128) Triphosphate (ATP) Synthesis and Energy Production

Acetylcarnitine directly contributes to the synthesis of Adenosine Triphosphate (ATP), the primary energy currency of the cell, by supplying acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle. researchgate.netmdpi.com The acetyl-CoA that enters the TCA cycle is generated from the beta-oxidation of fatty acids, a process reliant on the carnitine shuttle. creative-proteomics.comencyclopedia.pub

Within the TCA cycle, acetyl-CoA is oxidized, leading to the production of reducing equivalents in the form of NADH and FADH2. encyclopedia.pub These molecules then donate electrons to the electron transport chain (ETC), located on the inner mitochondrial membrane. mdpi.com The flow of electrons through the ETC powers the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This gradient drives the synthesis of ATP by ATP synthase, a process known as oxidative phosphorylation. mdpi.com

Furthermore, acetylcarnitine can act as a buffer for the acetyl-CoA pool within the mitochondria. mdpi.com During periods of high energy demand, when acetyl-CoA levels rise, carnitine can accept an acetyl group to form acetylcarnitine, thus regenerating free Coenzyme A (CoA). nih.gov This regeneration of free CoA is vital for the continued operation of both the TCA cycle and the pyruvate dehydrogenase complex. mdpi.com

Research using magnetic resonance spectroscopy has shown a link between acetylcarnitine accumulation and the pathways of ATP production in working skeletal muscle. nih.govresearchgate.net Studies indicate that acetylcarnitine levels increase when there is a greater reliance on glycolytic ATP production, highlighting its role in modulating energy pathways based on cellular demands. nih.govresearchgate.net

Modulation of Mitochondrial Respiration and Electron Transport Chain Complexes

Acetylcarnitine has been shown to influence mitochondrial respiration and the function of the electron transport chain (ETC) complexes. Studies in aged rats have demonstrated that supplementation with acetylcarnitine can increase cellular oxygen consumption, which tends to decline with age, restoring it to levels seen in younger animals. pnas.orgresearchgate.net

Research FindingModel SystemObserved Effect of Acetylcarnitine
Increased Cellular Oxygen ConsumptionIsolated hepatocytes from old ratsReversed the age-associated decline in oxygen consumption. pnas.org
Restoration of ETC Complex ActivityAged rat heartIncreased cytochrome b content and restored complex III activity. nih.gov
Preservation of ETC IntegrityGeneralActs as a mitochondrial antioxidant, helping to preserve the integrity of the electron transport chain. researchgate.net

Influence on Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. A decline in this potential is often associated with aging and mitochondrial dysfunction. Research has shown that acetylcarnitine can have a positive influence on the mitochondrial membrane potential.

In studies involving isolated hepatocytes from old rats, supplementation with acetylcarnitine was found to significantly reverse the age-associated decline in mitochondrial membrane potential. pnas.orgresearchgate.net This restorative effect suggests that acetylcarnitine plays a role in maintaining the electrochemical gradient across the inner mitochondrial membrane, which is crucial for the process of oxidative phosphorylation. pnas.org The ability of acetylcarnitine to uphold the mitochondrial membrane potential is a key aspect of its protective effect on mitochondrial energetics. researchgate.net

Support for Mitochondrial Biogenesis and Mitochondrial Deoxyribonucleic Acid (DNA) Transcription

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell, a vital mechanism for maintaining a healthy mitochondrial population. Acetylcarnitine has been shown to support this process by influencing the expression of key regulatory factors. patsnap.comnih.gov

Studies have demonstrated that acetylcarnitine supplementation can counteract age-related alterations in mitochondrial biogenesis. nih.gov In the brains of old rats, acetylcarnitine treatment led to increased levels of the coactivators PGC-1α and PGC-1β, which are master regulators of mitochondrial biogenesis. nih.gov Consequently, the expression of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM) was also enhanced. nih.gov TFAM is crucial for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov

Furthermore, research has indicated that acetylcarnitine can reverse the age-related decline in mitochondrial DNA transcription. pnas.org This suggests that acetylcarnitine not only promotes the creation of new mitochondria but also supports the proper functioning of the existing mitochondrial genome. patsnap.comnih.gov

Reversal of Age-Related Mitochondrial Dysfunction (Preclinical Contexts)

Preclinical research, primarily in aged animal models, has extensively investigated the potential of acetylcarnitine to counteract the age-associated decline in mitochondrial function. direct-ms.orgnih.gov This decay is considered a significant contributor to the aging process. nih.gov Studies in old rats have demonstrated that supplementation with acetylcarnitine can reverse several key indicators of mitochondrial decay, leading to improved cellular metabolism and function. direct-ms.orgpnas.org

One of the primary mechanisms by which mitochondria are thought to contribute to aging is through the production of reactive oxygen species (ROS) as byproducts of electron transport, leading to a cycle of increasing mitochondrial damage and dysfunction. pnas.org Research indicates that acetylcarnitine supplementation in aged rats can lead to a significant reversal of the age-related decline in mitochondrial membrane potential and an increase in cellular oxygen consumption to levels comparable to those in young rats. researchgate.netpnas.org Furthermore, acetylcarnitine has been shown to restore levels of cardiolipin, a crucial phospholipid for the structure and function of the inner mitochondrial membrane, which also declines with age. direct-ms.orgpnas.org

Investigations into the bioenergetic effects of acetylcarnitine have shown that its administration to old rats can improve mitochondrial fatty acid β-oxidation. pnas.org This is partly attributed to the restoration of tissue carnitine levels, which decrease with age. direct-ms.orgpnas.org In addition to its effects on bioenergetics, acetylcarnitine has been found to influence mitochondrial biogenesis, the process of generating new mitochondria. Studies have shown that acetylcarnitine treatment in old rats can activate pathways dependent on peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a key regulator of mitochondrial biogenesis. nih.gov This leads to an increase in mitochondrial DNA (mtDNA) content and the expression of genes involved in mitochondrial formation. nih.govnih.gov

The impact of acetylcarnitine on oxidative stress, a hallmark of aging, has also been a focus of preclinical studies. While some research suggests that high doses of acetylcarnitine might increase oxidative stress in certain tissues, combining it with an antioxidant like (R)-α-lipoic acid has been shown to effectively improve metabolic function while concurrently decreasing oxidative stress. pnas.orgnih.gov This combination has been observed to restore hepatocellular ascorbate (B8700270) levels and reduce lipid peroxidation markers, such as malondialdehyde, in old rats to levels seen in their younger counterparts. pnas.orgnih.gov

The following tables summarize key findings from preclinical studies on the effects of acetylcarnitine on age-related mitochondrial dysfunction.

ParameterAnimal ModelKey FindingsReference
Mitochondrial Bioenergetics
Mitochondrial Membrane PotentialOld RatsSupplementation with acetylcarnitine significantly reverses the age-associated decline. direct-ms.orgresearchgate.netpnas.org direct-ms.orgresearchgate.netpnas.org
Cellular Oxygen ConsumptionOld RatsIncreased to levels comparable to young rats following acetylcarnitine supplementation. direct-ms.orgresearchgate.net direct-ms.orgresearchgate.net
Cardiolipin LevelsOld RatsAcetylcarnitine restores the age-related decline in this essential mitochondrial phospholipid. direct-ms.orgpnas.org direct-ms.orgpnas.org
Mitochondrial Biogenesis
PGC-1α and PGC-1βOld RatsAcetylcarnitine supplementation increased the levels of these coactivators in the brain. nih.gov nih.gov
NRF-1 and TFAMOld RatsThe expression of these transcription factors followed the same trend as PGC-1β, increasing after acetylcarnitine treatment. nih.gov nih.gov
mtDNA and Citrate (B86180) Synthase ActivityOld RatsLevels and activity, which were decreased with aging, were increased following acetylcarnitine treatment. nih.gov nih.gov
Oxidative Stress
Malondialdehyde (Lipid Peroxidation Marker)Old RatsSignificantly higher in old versus young rats; levels declined after supplementation with acetylcarnitine and (R)-α-lipoic acid. pnas.org pnas.org
Ascorbic AcidOld RatsHepatocellular levels, which markedly declined with age, were restored to levels seen in young rats after treatment with acetylcarnitine and (R)-α-lipoic acid. pnas.org pnas.org
Enzyme/ProteinAnimal ModelEffect of Acetylcarnitine SupplementationReference
Mitochondrial Enzyme Activity
Carnitine Acetyltransferase (CAT)Old RatsRestored the age-related decrease in binding affinity for its substrates, acetyl-CoA and carnitine, and restored its activity in the brain. pnas.org pnas.org
Complex III and IV ActivityAged Rat HeartRestored mitochondrial respiration through these complexes to the level of the adult heart. nih.gov nih.gov
Mitochondrial Dynamics Proteins
MFN2 and OPA1Old RatsAcetylcarnitine treatment restored the age-dependent increase of these proteins involved in mitochondrial fusion to the level of young rats. nih.govlum.it nih.govlum.it
Antioxidant Defenses
PRX3 and SOD2Old RatsCounteracted the age-related decrease of these antioxidant enzymes in the brain. nih.govlum.it nih.govlum.it

Cellular and Molecular Mechanisms of Action

Neurochemical Modulation

(+/-)-Acetylcarnitine Chloride, commonly known as Acetyl-L-carnitine (ALCAR), exerts significant influence over the central nervous system through various neurochemical modulation pathways. Its ability to cross the blood-brain barrier allows it to directly participate in brain metabolism and neurotransmitter regulation. patsnap.comnih.gov The compound's primary roles include donating its acetyl group for the synthesis of key neurotransmitters and modulating receptor activity, thereby impacting synaptic transmission and neuronal health. patsnap.comnih.gov

ALCAR is a crucial precursor for the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter vital for cognitive functions such as memory and learning. nih.govcaringsunshine.comyoutube.com The acetyl moiety of ALCAR can be used to maintain levels of acetyl-Coenzyme A (acetyl-CoA), a direct substrate for the synthesis of ACh. nih.govnih.gov The process is facilitated by the enzyme carnitine acetyltransferase, which allows for the transfer of acetyl groups across the inner mitochondrial membrane, making them available in the cytoplasm for the enzyme choline (B1196258) acetyltransferase to synthesize acetylcholine. nih.govnih.gov

Studies have demonstrated that ALCAR enhances the production and release of acetylcholine. caringsunshine.comcaymanchem.com In vitro experiments have shown that the synthesis of radiolabeled acetylcholine from labeled acetyl-L-carnitine occurs in rat brain synaptosomal preparations, a process dependent on the presence of coenzyme A. nih.gov This mechanism suggests that ALCAR supports cholinergic neurotransmission by providing the necessary acetyl groups, which may be beneficial in conditions associated with cholinergic deficits. nih.govnih.gov The synthesis of acetylcholine is a multi-step process reliant on the availability of its precursors, choline and acetyl-CoA. nih.govsigmaaldrich.com ALCAR contributes by ensuring a steady supply of acetyl groups for this pathway. nih.gov

Beyond its role in the cholinergic system, ALCAR modulates several other neurotransmitter systems. Research indicates that the acetyl group from ALCAR can be incorporated into the carbon skeletons of major neurotransmitters, including the primary excitatory neurotransmitter, glutamate (B1630785), and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.govnih.gov This demonstrates ALCAR's integral role in the brain's metabolic pathways that fuel neurotransmitter production. nih.gov

Evidence also points to ALCAR's influence on monoaminergic systems. caringsunshine.comfrontiersin.org Studies suggest that it may impact dopaminergic, serotonergic, and noradrenergic pathways, which are critical for mood regulation, motivation, and various cognitive processes. caringsunshine.com For instance, ALCAR has been found to enhance dopamine (B1211576) signaling, which is essential for motor control and reward-motivated behavior. caringsunshine.com Its broad effects on synaptic transmission and morphology underscore its role as a comprehensive neuromodulatory agent. nih.gov

Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. mdpi.com ALCAR demonstrates neuroprotective properties by inhibiting this process through the modulation of glutamate receptors. nih.govnih.govresearchgate.net

A key mechanism is its interaction with N-Methyl-D-Aspartate (NMDA) receptors. Research has shown that ALCAR significantly inhibits both acute and delayed cell death in primary cultures of rat cortical neurons exposed to NMDA. nih.govnih.govresearchgate.net Furthermore, studies in aging rats have revealed that chronic ALCAR treatment can prevent the age-associated decline in the number of NMDA receptors in critical brain regions such as the hippocampus, frontal cortex, and striatum. nih.govnih.gov A single dose in aged rats was also shown to increase the density of these receptors. nih.gov

ALCAR also modulates metabotropic glutamate (mGlu) receptors, which play a crucial role in regulating synaptic plasticity and neuronal excitability. frontiersin.orgnih.govunipd.it Specifically, ALCAR has been found to upregulate the expression of mGlu2 receptors. caymanchem.comimrpress.combohrium.com This upregulation is mediated, at least in part, through an epigenetic mechanism involving the acetylation of the NF-κB p65 subunit. nih.gov By enhancing the function of these inhibitory mGlu receptors, ALCAR can dampen excessive glutamate signaling and protect against excitotoxic injury. mdpi.comimrpress.com

Antioxidant and Redox Homeostasis Mechanisms

This compound exhibits significant antioxidant properties, protecting cells from damage induced by oxidative stress. nih.govnih.gov This is achieved through both indirect mechanisms, such as reducing markers of oxidative damage, and direct actions, like scavenging free radicals. nih.govdrugbank.comnih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to damage to lipids, proteins, and DNA. nih.gov ALCAR has been shown to mitigate this damage by reducing key markers of oxidative stress. nih.govnih.gov

Studies have documented ALCAR's ability to decrease lipid peroxidation and protein oxidation. drugbank.com For example, in a study involving patients with Amyotrophic Lateral Sclerosis (ALS), treatment with ALCAR led to a significant reduction in plasma markers of lipid peroxidation, such as Thiobarbituric Acid Reactive Substances (TBARS) and 4-hydroxynonenal (B163490) (4-HNE), after six months. nih.govnih.gov Concurrently, levels of the antioxidant glutathione (B108866) (GSH) and the activity of the enzyme glutathione peroxidase (GPx) were increased. nih.govnih.gov Similarly, in a study on atherosclerotic rats, ALCAR administration decreased levels of malondialdehyde (MDA), another marker of lipid peroxidation, while enhancing the activity of antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). researchgate.netnih.gov

Study PopulationOxidative Stress MarkerEffect of ALCAR TreatmentReference
ALS PatientsTBARS (Lipid Peroxidation)Decreased nih.govnih.gov
ALS Patients4-HNE (Lipid Peroxidation)Decreased nih.govnih.gov
ALS PatientsGlutathione (GSH)Increased nih.govnih.gov
ALS PatientsGlutathione Peroxidase (GPx)Increased Activity nih.govnih.gov
Atherosclerotic RatsMalondialdehyde (MDA)Decreased researchgate.netnih.gov
Atherosclerotic RatsSuperoxide Dismutase (SOD)Increased Activity researchgate.netnih.gov
Atherosclerotic RatsGlutathione Peroxidase (GSH-Px)Increased Activity researchgate.netnih.gov
GeneralProtein OxidationDecreased nih.govdrugbank.com

In addition to bolstering the body's endogenous antioxidant defenses, ALCAR and its parent compound L-carnitine possess direct free-radical scavenging capabilities. patsnap.comnih.gov In vitro studies have investigated these properties using various assays. Research on L-carnitine has demonstrated effective scavenging of the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical, superoxide anion radicals, and hydrogen peroxide. sci-hub.box

The compound also exhibits metal chelating properties, which is another important antioxidant mechanism. sci-hub.box By binding to ferrous ions (Fe²⁺), it can prevent them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals in the body. sci-hub.box This direct antioxidant action helps to neutralize free radicals, thereby protecting cells from the oxidative damage that contributes to aging and various pathological conditions. patsnap.comwikipedia.org

Antioxidant/Antiradical ActivityFindingReference
DPPH Radical ScavengingEffective scavenging activity demonstrated in vitro. sci-hub.box
Superoxide Anion Radical ScavengingEffective scavenging activity demonstrated in vitro. sci-hub.box
Hydrogen Peroxide ScavengingEffective scavenging activity demonstrated in vitro. sci-hub.box
Metal Chelating ActivityDemonstrated chelation of ferrous ions. sci-hub.box

Augmentation of Endogenous Mitochondrial Antioxidant Defenses

This compound (ALCAR) plays a significant role in bolstering the cell's own antioxidant systems, particularly within the mitochondria. This is achieved by influencing the activity and levels of key antioxidant enzymes and molecules.

One of the primary ways ALCAR exerts its antioxidant effects is by modulating glutathione (GSH) levels and the activity of related enzymes. nih.gov The acetyl group from ALCAR can be used to produce glutathione, a critical cellular antioxidant. researchgate.net In studies on patients with Amyotrophic Lateral Sclerosis (ALS), treatment with ALCAR led to an increase in plasma GSH levels and glutathione peroxidase (GPx) activity, which were initially lower compared to healthy controls. mdpi.comnih.gov Similarly, in experimental models of multiple sclerosis, a combination of dexamethasone (B1670325) and ALCAR resulted in a significant increase in GSH. nih.gov Research in aged rats has also shown that L-carnitine administration can reverse age-related declines in the activity of glutathione peroxidase in brain regions like the cortex, hippocampus, and striatum. oup.com

ALCAR also influences other crucial antioxidant enzymes. Studies have demonstrated that ALCAR administration can stabilize superoxide dismutase (SOD) during alcohol-induced oxidative stress in human brain endothelial cells. nih.gov This stabilization helps suppress reactive oxygen species (ROS) levels. nih.gov While one study in aged rat brains found that ALCAR enhanced glutathione-S-transferase (GST) activity but did not affect GPx, other research indicates a broader impact. nih.gov For instance, L-carnitine was shown to increase the activities of SOD, GPx, and catalase in healthy subjects. jst.go.jp In aged rats, L-carnitine reversed the age-associated decrease in SOD and catalase activity in various brain regions. oup.com

The table below summarizes the effects of ALCAR on key antioxidant enzymes based on a study in patients with Amyotrophic Lateral Sclerosis.

ParameterConditionObservationReference
Glutathione (GSH)ALS Patients (Baseline) vs. Healthy ControlsLower in ALS patients mdpi.comnih.gov
Glutathione (GSH)ALS Patients after 6 months of ALCAR treatmentIncreased compared to baseline mdpi.comnih.gov
Glutathione Peroxidase (GPx) ActivityALS Patients (Baseline) vs. Healthy ControlsLower in ALS patients mdpi.comnih.gov
Glutathione Peroxidase (GPx) ActivityALS Patients after 6 months of ALCAR treatmentIncreased compared to baseline mdpi.comnih.gov

Iron Chelating Properties and Iron-Induced Oxidative Stress Reversal

Excess iron is toxic to cells, primarily through its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals and leads to oxidative stress. nih.govnih.gov While direct, potent iron-chelating activity is more strongly associated with agents like deferiprone (B1670187) and deferoxamine, ALCAR contributes to mitigating iron-induced oxidative damage. plos.org

Research has shown that ALCAR can effectively reverse oxidative stress resulting from iron overload. nih.govtandfonline.com In a study using iron-overloaded human fibroblasts, the combination of ALCAR and alpha-lipoic acid demonstrated a superior antioxidant effect in attenuating the iron-mediated increase in oxidants compared to alpha-lipoic acid alone. nih.govtandfonline.com This suggests an additive or synergistic effect in combating iron-induced oxidative stress. tandfonline.com The mechanism involves improving the cellular redox status, which is compromised by the presence of excess iron. nih.gov The study measured oxidant stress using a fluorescent probe that detects oxidation, and found that exposure to ferric ammonium (B1175870) citrate (B86180) increased oxidant appearance, a trend that was reversed by the antioxidant combination. nih.govtandfonline.com

The primary mechanism of iron toxicity involves the generation of free radicals that damage biomolecules. nih.gov While ALCAR's direct chelation properties are not its primary feature, its ability to enhance the antioxidant defense system and work in concert with other antioxidants makes it effective in reversing the downstream effects of iron toxicity.

Anti-Apoptotic Cellular Processes

This compound demonstrates significant anti-apoptotic properties by modulating key regulatory pathways involved in programmed cell death. Its action primarily involves the regulation of the Bcl-2 family of proteins and the inhibition of the caspase cascade.

A crucial aspect of ALCAR's anti-apoptotic function is its influence on the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Studies have shown that L-carnitine can augment the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is critical, as it helps maintain the integrity of the mitochondrial membrane. nih.gov In a model of experimental autoimmune encephalomyelitis, the combination of dexamethasone and ALCAR led to a significant increase in Bcl-2 expression. nih.gov Electrical activity in neurons, a pro-survival factor, has been shown to downregulate the BAX/BCL-2 ratio, an effect similar to the blockade of BAX itself, suggesting a mechanism by which ALCAR could promote neuronal survival. nih.gov

ALCAR also intervenes in the caspase activation cascade, a central pathway in apoptosis. In a rat model of peripheral neuropathy, ALCAR treatment was shown to prevent apoptosis by reducing the release of cytochrome C from the mitochondria into the cytosol and impairing the activity of caspase-3. researchgate.netnih.gov This inhibition of caspase-3, an executioner caspase, was evidenced by reduced levels of cleaved PARP, a substrate of active caspase-3. researchgate.netnih.gov Further studies have confirmed that ALCAR can inhibit the activation of both caspase-3 and caspase-9. researchgate.net This protective effect is also correlated with the induction of the X-linked inhibitor of apoptosis protein (XIAP), which directly inhibits caspases. researchgate.netnih.gov

The table below summarizes the effect of ALCAR on key apoptotic markers from a study on a rat model of peripheral neuropathy.

Apoptotic MarkerEffect of ALCAR TreatmentReference
Cytosolic Cytochrome CReduced Expression researchgate.netnih.gov
Active Caspase-3 FragmentsReduced Expression researchgate.netnih.gov
X-linked inhibitor of apoptosis protein (XIAP)Induced/Upregulated researchgate.netnih.gov

Membrane Stabilization and Modulation

This compound contributes to the maintenance of cellular membrane integrity and function through stabilization and modulation of its properties, including fluidity and the composition of key phospholipids (B1166683) like cardiolipin.

Studies on human erythrocyte membranes have shown that both L-carnitine and ALCAR can alter membrane stability. nih.gov At physiological concentrations, ALCAR was found to increase the stability of the red cell membrane, particularly when subjected to high shear stress. nih.gov This effect is thought to occur through a specific interaction with cytoskeletal proteins rather than by altering the lipid order of the membrane. nih.gov ALCAR has also been shown to influence the fluidity of brain microsomes and liposomes. researchgate.net This fluidifying effect, though mild, may counteract the age-related increase in membrane viscosity associated with lipid peroxidation. researchgate.net

Genetic and Epigenetic Regulation by Acetylcarnitine

Protein Acetylation Dynamics

As a donor of acetyl groups, (+/-)-ACETYLCARNITINE CHLORIDE is intrinsically linked to the process of protein acetylation, a critical post-translational modification that regulates protein function and gene expression. The availability of acetyl-CoA, to which acetylcarnitine can contribute, is a key determinant of acetylation status within the cell.

Histone acetylation is a well-established epigenetic mark associated with the regulation of gene transcription. The process, catalyzed by histone acetyltransferases (HATs), involves the addition of an acetyl group to lysine (B10760008) residues on the N-terminal tails of histone proteins. This modification neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery, generally leading to increased gene expression. researchgate.net

This compound contributes to the nuclear-cytosolic pool of acetyl-CoA, the essential substrate for HATs. nih.gov Research has demonstrated that acetylcarnitine can shuttle acetyl groups from the mitochondria to the cytosol and nucleus, thereby supporting histone acetylation. nih.gov Studies have shown that treatment with L-acetylcarnitine can lead to an increase in the levels of acetylated histone H3 at specific lysine residues, such as H3K27, bound to the promoter regions of certain genes. nih.govpnas.org This targeted increase in histone acetylation facilitates chromatin remodeling and is a key mechanism through which acetylcarnitine influences the expression of specific genes. nih.gov

Table 1: Impact of Acetylcarnitine on Histone Acetylation

Target Histone Modification Associated Gene Promoter Consequence
Acetylated H3K27 Grm2 Enhanced gene transcription nih.govpnas.org
General Histone Acetylation Not specified Supports euchromatin formation and transcriptional activation researchgate.netnih.gov

Beyond histones, this compound also influences the acetylation of non-histone proteins, including transcription factors, which directly regulate the initiation of transcription. A notable example is the nuclear factor-kappa B (NF-κB) p65 subunit. The acetylation of p65 is a critical regulatory step that can enhance its transcriptional activity. escholarship.orgnih.gov

Specifically, acetylation of lysine 310 on the p65 subunit is crucial for its full transcriptional potential, without affecting its ability to bind to DNA or its inhibitor, IκBα. nih.govplos.org Studies have shown that L-acetylcarnitine treatment increases the acetylation of the NF-κB p65 subunit. nih.govpnas.orgnih.gov This enhanced acetylation potentiates the transcriptional activity of NF-κB, leading to the increased expression of its target genes. nih.gov This mechanism is particularly relevant to the regulation of genes involved in inflammation, immunity, and cellular survival.

Modulation of Gene Expression Profiles

Through its influence on protein acetylation and subsequent epigenetic modifications, this compound modulates the expression of a diverse array of genes. This regulation is particularly significant in the nervous system and in cellular stress response pathways.

Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. Nerve Growth Factor (NGF) is a critical neurotrophin that supports the health of cholinergic neurons, which are implicated in cognitive function. Research indicates that treatment with acetyl-L-carnitine can increase the levels of NGF in the central nervous system of aged rats. nih.gov

Furthermore, acetyl-L-carnitine has been shown to affect the expression of the NGF receptor, p75NGFR. nih.gov In cell culture studies, treatment with acetyl-L-carnitine led to an increase in the messenger RNA (mRNA) levels of p75NGFR. nih.gov This suggests that acetylcarnitine not only increases the availability of NGF but also enhances the cellular machinery to respond to it, thereby promoting neurotrophic support. johnshopkins.edu

The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is crucial for synaptic plasticity, learning, and memory. This compound has been shown to epigenetically regulate components of this system. A key target is the Grm2 gene, which encodes for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.govpnas.org The mGlu2 receptor is a presynaptic autoreceptor that, when activated, inhibits glutamate release, thereby preventing excessive neuronal excitation. wikipedia.org

Studies in animal models of depression have demonstrated that L-acetylcarnitine increases the levels of acetylated H3K27 at the Grm2 promoter and enhances the acetylation of the NF-κB p65 subunit. nih.govpnas.orgpnas.org Both of these epigenetic modifications contribute to an upregulation of Grm2 gene transcription in the hippocampus and prefrontal cortex. nih.govpnas.orgnih.gov This leads to an increased expression of mGlu2 receptors, which is thought to contribute to the compound's observed antidepressant-like effects. nih.govpnas.org

Table 2: Gene Expression Modulation by Acetylcarnitine in the Nervous System

Gene/Receptor Effect of Acetylcarnitine Associated System Proposed Mechanism
Nerve Growth Factor (NGF) Increased levels nih.gov Neurotrophic Direct effect on the NGF system nih.gov
p75NGFR Increased mRNA expression nih.gov Neurotrophic Action on receptor expression nih.gov
Grm2 (encoding mGlu2) Upregulation of gene transcription nih.govpnas.org Glutamatergic Increased histone H3K27 acetylation and NF-κB p65 acetylation at the gene promoter nih.govpnas.org

This compound also demonstrates a significant capacity to activate cellular defense mechanisms against oxidative stress and other forms of cellular damage by upregulating cytoprotective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. researchgate.net L-carnitine has been shown to activate the Nrf2/HO-1 signaling pathway. nih.govresearchgate.net Acetyl-L-carnitine is suggested to be involved in the induction of Heme Oxygenase-1 (HO-1) expression through the Nrf2 pathway. nih.gov HO-1, also known as Hsp32, is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.gov

In addition to HO-1, acetyl-L-carnitine can induce the expression of other heat shock proteins (HSPs). nih.gov Heat shock proteins act as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of damaged proteins, which is particularly important under conditions of cellular stress. frontiersin.orgmdpi.com Studies have shown that pretreatment with acetyl-L-carnitine can elevate cellular levels of Heat Shock Protein 70 (Hsp70). nih.govresearchgate.net This upregulation of HSPs is believed to be a key component of the protective effects of acetylcarnitine against neurotoxicity and oxidative stress. nih.govresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetyl-CoA
L-carnitine
Glutamate
Biliverdin

Influence on Genes Related to Mitochondrial Biogenesis (e.g., PGC-1alpha/PGC-1beta)

This compound, commonly known as acetyl-L-carnitine (ALCAR), plays a significant role in regulating the expression of genes pivotal to mitochondrial biogenesis, the process of generating new mitochondria. A central focus of research has been its effect on the peroxisome proliferator-activated receptor-gamma coactivators PGC-1α and PGC-1β, which are considered master regulators of this process nih.govmdpi.com.

Studies in aged rats have demonstrated that supplementation with ALCAR can reverse the age-related decline in mitochondrial function by activating the PGC-1α/PGC-1β–dependent signaling pathway. researchgate.netnih.gov Research on the liver of old rats showed that ALCAR treatment successfully reversed the age-associated decrease in the protein levels of both PGC-1α and PGC-1β. nih.govesmed.org This restoration of PGC-1α and PGC-1β levels subsequently triggers a cascade of downstream effects.

The activation of PGC-1α and PGC-1β leads to an increase in the expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM). nih.govcnr.it These transcription factors are crucial for the synthesis of mitochondrial proteins encoded by both nuclear and mitochondrial DNA (mtDNA). nih.gov Consequently, the upregulation of this pathway results in an increased mtDNA content, higher levels of mitochondrial-coded gene transcripts like cytochrome c oxidase subunit I (COX-I), and elevated activity of mitochondrial enzymes such as citrate (B86180) synthase. nih.govnih.gov This collective evidence indicates that ALCAR supplementation can effectively counteract age-related mitochondrial decay by stimulating PGC-1-dependent mitochondrial biogenesis. nih.govcnr.it

Table 1: Effects of Acetylcarnitine on Key Regulators of Mitochondrial Biogenesis in Aged Rats

Gene/Protein Tissue Studied Effect of Aging Effect of Acetylcarnitine Supplementation Reference
PGC-1α Liver, Soleus Muscle Decrease Increase / Reversal of decline nih.govnih.gov
PGC-1β Liver Decrease Increase / Reversal of decline nih.gov
NRF-1 Liver, Brain Decrease Increase / Reversal of decline nih.govcnr.it
TFAM Liver, Brain, Soleus Muscle Decrease Increase / Reversal of decline nih.govnih.govcnr.it
mtDNA content Liver, Soleus Muscle Decrease Increase / Reversal of decline nih.govnih.gov

Differential Expression of Specific Genes

Beyond its role in mitochondrial biogenesis, this compound exerts a differential regulatory influence on a variety of specific genes, contributing to its cytoprotective profile. Research using suppression subtractive hybridization in the rat brain has identified several transcripts that are differentially expressed following chronic ALCAR treatment. nih.gov

The findings indicate a significant up-regulation of genes that play roles in neuroprotection and cellular metabolism. These include:

Prostaglandin (B15479496) D2 Synthase: This enzyme is involved in the production of prostaglandin D2, a molecule with various physiological functions, including roles in sleep regulation and as an anti-inflammatory agent. nih.gov

Brain-Specific Na+-Dependent Inorganic Phosphate (B84403) Transporter: This protein is crucial for maintaining phosphate homeostasis in the brain, which is essential for energy metabolism and signaling pathways. nih.gov

Cytochrome b oxidase and bc1 complex: These are components of the mitochondrial respiratory chain, essential for ATP production. Upregulation of the genes encoding these proteins, such as cytochrome c oxidase subunit I and IV, supports enhanced mitochondrial function. nih.govnih.govnih.govnih.gov

Conversely, ALCAR treatment has been shown to down-regulate the expression of certain genes. A notable example is:

Ferritin-H (FTH1): Ferritin is the primary intracellular iron storage protein, and its heavy chain (Ferritin-H) possesses ferroxidase activity, converting iron to a non-toxic form. wikipedia.orguniprot.org The down-regulation of the Ferritin-H gene by ALCAR suggests a potential role in modulating iron metabolism, which can be a source of oxidative stress. nih.gov

Table 2: Differential Gene Expression in Rat Brain Following Acetylcarnitine Treatment

Gene Function Effect of Acetylcarnitine Reference
Prostaglandin D2 Synthase Neuroprotection, Anti-inflammation Up-regulation nih.gov
Brain-Specific Na+-Dependent Inorganic Phosphate Transporter Phosphate homeostasis, Energy metabolism Up-regulation nih.gov
Cytochrome b oxidase, bc1 complex Mitochondrial respiration, ATP production Up-regulation nih.gov
Ferritin-H Iron storage and homeostasis Down-regulation nih.gov

Activation of Vitagenes and Cellular Longevity Pathways

This compound contributes to cellular longevity and stress resilience by activating a network of protective genes known as vitagenes. nih.govnih.gov This system is integral to maintaining cellular homeostasis and includes heat shock proteins (HSPs), the thioredoxin system, and sirtuins. nih.gov The activation of these pathways represents a key mechanism for the cytoprotective effects of ALCAR.

Heat Shock Proteins (HSPs): ALCAR has been shown to induce the expression of key heat shock proteins, which act as molecular chaperones to prevent protein misfolding and aggregation, particularly under stress conditions. nih.govironmanmagazine.com In studies on aging rat brains, ALCAR treatment led to the induction of heme oxygenase-1 (HO-1 or Hsp32) and Hsp70. nih.gov This upregulation of HSPs is associated with a decrease in oxidative damage markers and the preservation of mitochondrial function. nih.govnih.gov Pre-treatment with ALCAR can protect neuronal cells from toxicity by elevating cellular levels of HSPs. nih.govresearchgate.net

The Nrf2 Pathway: The induction of vitagenes like HO-1 by acetylcarnitine is often mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. lifestylematrix.com In response to cellular stressors or activators like ALCAR, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govlifestylematrix.comyoutube.com This activation enhances the cell's capacity to counteract oxidative stress and inflammation. nih.gov

Sirtuins and Longevity: Sirtuins are a family of NAD+-dependent deacetylases that play a critical role in regulating cellular processes linked to aging and longevity, including DNA repair, metabolism, and stress resistance. purformhealth.comthehealingsole.comnad.com Sirtuin 1 (SIRT1), a well-studied member of this family, can deacetylate and thereby activate PGC-1α, linking sirtuin activity directly to mitochondrial biogenesis and function. nih.govyoutube.com While direct activation of sirtuins by acetylcarnitine is an area of ongoing research, ALCAR's role in mitochondrial metabolism supports sirtuin function, as these enzymes are dependent on the cellular energy state and NAD+ availability. thehealingsole.com By modulating cellular stress responses and supporting mitochondrial health, ALCAR contributes to the activation of pathways central to promoting cellular longevity. nih.govnih.gov

Table 3: Activation of Vitagenes and Longevity Pathways by Acetylcarnitine

Pathway/Gene Family Key Members Mechanism/Effect of Acetylcarnitine Reference
Heat Shock Proteins Heme Oxygenase-1 (HO-1), Hsp70 Upregulation of expression, providing cytoprotection against oxidative stress and neurotoxicity. nih.govnih.gov
Nrf2 Pathway Nrf2 Activation of the pathway, leading to the transcription of antioxidant and protective genes like HO-1. nih.gov
Sirtuins SIRT1 Supports the metabolic environment (NAD+ availability) required for sirtuin activity, which regulates longevity, stress resistance, and mitochondrial biogenesis. purformhealth.comthehealingsole.comnih.gov

Neurobiological Research Perspectives Preclinical Focus

Impact on Neuroplasticity and Synaptic Function

Preclinical studies suggest that ALC can regulate neuronal synaptic plasticity, in part by counteracting post-trauma excitotoxicity frontiersin.orgcqu.edu.au. Research in aged rats has shown that chronic administration of ALC can improve synaptic transmission nih.gov. The compound is believed to influence synaptic processes through various mechanisms, including the modulation of gene expression for multiple targets within the central nervous system nih.gov. By potentially influencing the structural and functional aspects of synapses, ALC may help maintain the integrity of neural circuits, which is often compromised during aging and in neurodegenerative conditions.

The morphology of dendrites—the branched projections of a neuron that receive signals from other neurons—is fundamental to synaptic connectivity and information processing. Reductions in dendritic length and complexity are associated with the pathology of several neurological disorders nih.gov.

In a preclinical mouse model of Rett Syndrome, a neurodevelopmental disorder characterized by diminished dendritic complexity, treatment with ALC from birth was associated with a significant rescue of hippocampal dendritic morphology nih.govnih.gov. In this model, ALC treatment led to a significant increase in both the total dendritic length and the complexity of dendritic branching in hippocampal neurons compared to untreated mutant mice nih.gov. This finding suggests that ALC can positively influence neuronal development and maturation, potentially mitigating structural deficits associated with neurodevelopmental abnormalities.

Table 1: Effects of (+/-)-Acetylcarnitine Chloride on Dendritic Morphology in a Rett Syndrome Mouse Model

Parameter Saline-Treated Mutant Mice ALC-Treated Mutant Mice Observation Reference
Dendritic Length Reduced compared to wildtype Significantly increased ALC treatment was associated with longer dendrites in the dentate gyrus neurons. nih.gov

| Dendritic Complexity | Reduced number of dendritic crossings | Significantly increased | ALC-treated mice showed a greater number of dendritic crossings, indicating more complex branching patterns. | nih.gov |

Neuroprotective Efficacy in Models of Acute Neurological Insults

A substantial body of preclinical research has focused on the neuroprotective potential of this compound in various models of acute brain injury. These studies explore its ability to preserve neuronal structure and function following insults like ischemia, traumatic injury, and exposure to neurotoxins. The mechanisms underlying this neuroprotection are thought to be multifactorial, involving the enhancement of energy metabolism, reduction of oxidative stress, and modulation of excitotoxicity nih.govresearchgate.net.

Other studies have delved deeper into the biochemical mechanisms of this protection. In a model of forebrain ischemia in adult rats, treatment with ALC after the ischemic event led to a greater number of intact neurons in the hippocampus. This structural preservation was accompanied by a reduction in markers of oxidative stress and a preservation of cellular energy stores, specifically ATP and glutathione (B108866) concentrations nih.gov. The compound is thought to support aerobic metabolism by providing its acetyl group to form acetyl-CoA, which can then enter the Krebs cycle, thereby reducing the accumulation of lactate (B86563) and improving the brain's energy status post-ischemia researchgate.net.

Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia Models

Animal Model Type of Ischemia Key Findings with ALC Treatment Reference
Adult Male Sprague-Dawley Rats Focal (MCA and CCA occlusion) Significantly improved neurologic deficit scores on days 1, 2, and 3 post-ischemia. nih.gov
Adult Rats Global (Forebrain ischemia) Increased number of intact hippocampal neurons; preserved ATP and glutathione levels; decreased markers of oxidative stress. nih.gov
Canine Model Global (Cardiac arrest) Reduced protein carbonyls in the brain, indicating decreased oxidative stress. nih.gov

Traumatic brain injury (TBI) triggers a complex cascade of events, including metabolic dysfunction and inflammation, that lead to neuronal death. Preclinical studies indicate that ALC can mitigate some of this secondary damage. In a model of TBI in immature rats, treatment with ALC within the first 24 hours post-injury led to improved behavioral outcomes and a significant reduction in the volume of the cortical lesion johnshopkins.edunih.gov. Specifically, ALC-treated rats showed fewer motor coordination deficits (foot slips in a beam-walking test) and better performance in a novel object recognition test, which assesses cognitive function johnshopkins.edunih.govresearchgate.net. The lesion volume in the cortex was approximately 50% smaller in ALC-treated animals compared to controls nih.gov.

In a mouse model of repetitive mild TBI, ALC treatment attenuated neurodegeneration and inflammation. It was found to reduce the elevated mRNA levels of genes associated with injury and inflammation, such as MAPT, TNF, and GFAP, in the cortex cqu.edu.au. These findings suggest that ALC confers neuroprotection by modulating the secondary injury cascades that contribute to long-term damage after TBI cqu.edu.au.

Table 3: Neuroprotective Effects of this compound in TBI Animal Models

Animal Model Type of Injury Key Findings with ALC Treatment Reference
Immature Rats (Postnatal day 21-22) Controlled Cortical Impact (CCI) Improved motor function (fewer foot slips); improved cognitive performance (novel object recognition); ~50% reduction in cortical lesion volume. johnshopkins.edunih.gov

In vitro studies using primary neuronal cultures have provided direct evidence of ALC's ability to protect against excitotoxicity and other neurotoxic insults. In cultures of rat hippocampal and cerebral cortex neurons, ALC demonstrated protective effects against cell death induced by various neurotoxins nih.gov.

Chronic treatment with ALC reduced cell mortality caused by exposure to the excitatory amino acids glutamate (B1630785) and kainic acid. It also significantly attenuated neuronal death induced by N-methyl-D-aspartate (NMDA), a key player in excitotoxic injury researchgate.netnih.gov. Furthermore, ALC showed protective activity in hippocampal cultures exposed to the β-amyloid fragment 25-35, a peptide implicated in the pathology of Alzheimer's disease nih.gov. Other research has noted its protective effects against cisplatin-induced neurotoxicity karger.com. These in vitro results support the hypothesis that ALC can directly counteract the mechanisms of neuronal cell death initiated by specific toxins, particularly those that trigger excitotoxic and apoptotic pathways nih.govkarger.com.

Table 4: Protective Effects of this compound in In Vitro Neurotoxicity Models

Cell Model Neurotoxin Key Protective Effect of ALC Reference
Primary Rat Hippocampal & Cortical Neurons Glutamate, Kainic Acid Partially reduced induced cell mortality. nih.gov
Primary Rat Hippocampal & Cortical Neurons N-methyl-D-aspartate (NMDA) Significantly reduced neuronal death. nih.gov
Primary Rat Hippocampal Cultures β-amyloid fragment 25-35 Reduced cell mortality. nih.gov

Role in Preclinical Models of Neurodegenerative Conditions

Preclinical research utilizing animal models has been instrumental in elucidating the potential neurobiological roles of this compound in various neurodegenerative conditions. These studies provide foundational insights into its mechanisms of action concerning neuronal protection, synaptic plasticity, and cellular metabolism.

Mechanistic Studies in Animal Models of Alzheimer's Disease

Animal models of Alzheimer's disease (AD) have been employed to investigate the mechanisms through which acetylcarnitine may counteract the hallmark pathologies of the disease, namely the accumulation of β-amyloid (Aβ) plaques and hyperphosphorylated tau protein.

In a rat model where AD-like pathology is induced by hyperhomocysteinemia, acetylcarnitine administration was found to significantly mitigate memory deficits. Mechanistically, this was associated with a marked reduction in tau hyperphosphorylation at multiple sites relevant to AD pathology. Furthermore, acetylcarnitine supplementation suppressed the phosphorylation of the β-amyloid precursor protein (APP), a process that may underlie the observed decrease in Aβ accumulation nih.gov.

Another study utilized intra-hippocampal injection of okadaic acid in rats to inhibit protein phosphatase 2A (PP2A), a key enzyme in dephosphorylating tau, thereby inducing tau hyperphosphorylation and spatial memory impairment. Pre-treatment with acetylcarnitine effectively counteracted these effects. The proposed mechanisms include the attenuation of OA-induced PP2A inhibition and a reduction in oxidative stress, providing in vivo evidence of its ability to modulate pathways central to AD pathology nih.gov.

Research in ApoE4 transgenic mice, a model relevant to late-onset sporadic AD, has also explored the effects of acetylcarnitine. In these animals, the ApoE4 genotype is associated with mitochondrial structural alterations and damage. Treatment with acetylcarnitine, in combination with R-Lipoic acid, showed a trend towards improving cognitive function in spatial and temporal memory tasks. These findings suggest that acetylcarnitine's potential benefits may be linked to the mitigation of mitochondrial dysfunction associated with the ApoE4 genotype nih.gov.

Animal ModelKey Pathological Feature InvestigatedObserved Mechanistic Effects of Acetylcarnitine
Hyperhomocysteinemia-induced AD model (Rats)Tau Hyperphosphorylation & β-Amyloid AccumulationAttenuated tau hyperphosphorylation at multiple sites; Suppressed phosphorylation of β-amyloid precursor protein (APP). nih.gov
Okadaic Acid-induced memory impairment (Rats)Tau Hyperphosphorylation via PP2A InhibitionAntagonized tau hyperphosphorylation; Abated the inhibition of Protein Phosphatase 2A (PP2A) and reduced oxidative stress. nih.gov
ApoE4 Transgenic MiceMitochondrial Dysfunction & Cognitive DeficitsShowed a trend towards improved cognitive function; Associated with mitigating mitochondrial structural alterations. nih.gov

Neuroprotection in Animal Models of Parkinson's Disease

The neuroprotective potential of acetylcarnitine has been investigated in preclinical models of Parkinson's disease (PD), primarily focusing on its ability to protect dopaminergic neurons from degeneration.

In a chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, acetylcarnitine demonstrated significant neuroprotective effects. Treatment with acetylcarnitine helped to preserve the dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the caudate putamen (CPu), which are progressively lost in PD nih.gov.

The mechanisms underlying this protection appear to be multifaceted. The study revealed that acetylcarnitine administration protected against MPTP-induced damage to endothelial cells of the blood-brain barrier. Specifically, it prevented the downregulation of the glucose transporter-1 (GLUT1) and the tight junction proteins occludin and zonula occludens-1. This suggests that acetylcarnitine may help maintain the integrity of the neurovascular unit, which is often compromised in PD nih.gov. These findings point towards a protective role for acetylcarnitine in preserving both neuronal and endothelial function in the context of PD-related neurotoxicity.

Animal ModelKey Pathological Feature InvestigatedObserved Neuroprotective Effects of Acetylcarnitine
Chronic MPTP-induced Parkinson's model (Mice)Dopaminergic Neuron Degeneration & Endothelial DysfunctionProtected against loss of dopaminergic neurons in the substantia nigra and caudate putamen; Protected against MPTP-induced damage to endothelial cells; Prevented downregulation of glucose transporter-1 and tight junction proteins (occludin, zonula occludens-1). nih.gov

Behavioral and Neuropathological Studies in Rett Syndrome Animal Models

Rett syndrome (RTT) is a neurodevelopmental disorder caused by mutations in the MECP2 gene. Preclinical studies in mouse models of RTT have examined the impact of acetylcarnitine on the progression of behavioral and neuropathological abnormalities.

In the Mecp2(1lox) mutant mouse model, daily administration of acetylcarnitine from birth demonstrated notable improvements in several disease-related symptoms. Treated mutant mice showed enhanced weight gain, increased grip strength, and higher activity levels compared to their untreated counterparts. Furthermore, acetylcarnitine prevented certain metabolic abnormalities and led to modest improvements in cognitive function during the early stages of treatment mdpi.com.

From a neuropathological perspective, one of the most significant findings was the effect of acetylcarnitine on neuronal morphology. Treatment from birth was associated with an almost complete rescue of hippocampal dendritic morphology abnormalities in the mutant mice mdpi.comjaveriana.edu.co. Diminished dendritic complexity is a key anatomical deficit in RTT, and this finding suggests that acetylcarnitine may support synaptic maturation and connectivity when administered during critical periods of cortical development mdpi.com. While the beneficial effects on motor and cognitive functions were more pronounced early in life and not as significant later, the profound impact on dendritic structure highlights a potential neuropathological target of acetylcarnitine in RTT models mdpi.com.

Animal ModelOutcomes InvestigatedObserved Effects of Acetylcarnitine
Mecp2(1lox) mutant miceBehavioralImproved weight gain, grip strength, and activity levels; Modestly improved early cognitive function. mdpi.comresearchgate.net
NeuropathologicalAssociated with an almost complete rescue of hippocampal dendritic morphology abnormalities. mdpi.comjaveriana.edu.co

Demyelination and Energy Metabolism Studies in Multiple Sclerosis Animal Models (e.g., Cuprizone (B1210641) Intoxication)

The cuprizone intoxication model in mice is widely used to study toxin-induced demyelination and subsequent remyelination, mimicking aspects of multiple sclerosis (MS). Research in this model has explored the effects of acetylcarnitine on myelin repair and associated cellular processes.

Studies have shown that acetylcarnitine administration can significantly enhance remyelination in the corpus callosum of cuprizone-treated mice. This histological improvement was correlated with functional recovery, as treated animals demonstrated significantly better balance and motor coordination in the beam walking test researchgate.netresearchgate.net.

The mechanisms appear to be linked to both antioxidant effects and the support of oligodendrocyte function. Biochemically, acetylcarnitine treatment decreased levels of malondialdehyde (a marker of lipid peroxidation) while increasing the levels and activity of endogenous antioxidants such as reduced glutathione and catalase in the corpus callosum researchgate.net. At the molecular level, acetylcarnitine significantly increased the expression of genes crucial for oligodendrocyte maturation and myelin formation, including Olig-2 (Oligodendrocyte transcription factor 2) and Plp (Proteolipid protein) researchgate.net.

Research in Preclinical Models of Affective Disorders

Beyond neurodegenerative conditions, preclinical research has investigated the potential role of acetylcarnitine in the pathophysiology of affective disorders, particularly depression.

Antidepressant-Like Effects in Genetic and Chronic Stress Animal Models

Studies utilizing both genetic and stress-induced animal models of depression have demonstrated that acetylcarnitine can exert rapid and long-lasting antidepressant-like effects.

In the Flinders Sensitive Line (FSL) rats, a genetic model of depression, and in mice subjected to chronic unpredictable stress (CUS), an environmental model, acetylcarnitine administration led to a significant reduction in depressive-like behaviors. Notably, these effects were observed as early as three days into treatment, a more rapid onset than that seen with the conventional antidepressant chlorimipramine, which required 14 days for a similar effect. Moreover, the antidepressant effect of acetylcarnitine persisted for two weeks after its withdrawal, indicating a long-lasting action nih.govnih.gov.

The primary mechanism identified for these effects is the epigenetic regulation of the type 2 metabotropic glutamate receptor (mGlu2). In both animal models, acetylcarnitine increased the levels of acetylated histone H3K27 bound to the promoter of the Grm2 gene, which encodes the mGlu2 receptor. It also increased the acetylation of the NF-κB p65 subunit. These epigenetic modifications enhanced the transcription of the Grm2 gene in the hippocampus and prefrontal cortex nih.govnih.gov. The antidepressant-like effects of acetylcarnitine were absent in mGlu2 knockout mice, confirming the critical role of this receptor in its mechanism of action nih.gov.

Animal ModelBehavioral OutcomeKey Mechanistic Finding
Flinders Sensitive Line (FSL) rats (Genetic model)Rapid and long-lasting antidepressant effect. nih.govnih.govIncreased acetylation of H3K27 and NF-κB p65, leading to enhanced transcription of the mGlu2 receptor gene in the hippocampus and prefrontal cortex. nih.govnih.govnih.gov
Chronic Unpredictable Stress (CUS) model (Mice)Reduced immobility time in forced swim test; Increased sucrose (B13894) preference. nih.govnih.gov

Mechanisms of Analgesic Activity in Neuropathic Pain Animal Models

Preclinical research utilizing various animal models of neuropathic pain has elucidated several complex and interconnected mechanisms through which this compound exerts its analgesic effects. These investigations have moved beyond its classical role in mitochondrial metabolism to reveal its influence on gene expression, neurotransmitter systems, and neuroprotection. The primary animal models used in this research include the chronic constriction injury (CCI) of the sciatic nerve, a model of traumatic neuropathy, and streptozotocin-induced diabetic neuropathy.

The analgesic properties of acetylcarnitine are not typically immediate, requiring repeated administration, which suggests that the compound induces neuroplastic changes within the pain processing pathways.

Epigenetic Upregulation of Metabotropic Glutamate Receptor 2 (mGlu2)

A significant body of evidence points to the epigenetic modulation of the type-2 metabotropic glutamate receptor (mGlu2) as a cornerstone of acetylcarnitine's analgesic action. In neuropathic pain states, acetylcarnitine has been shown to increase the expression of mGlu2 receptors in the dorsal root ganglia and the dorsal horn of the spinal cord. This upregulation is achieved through an epigenetic mechanism involving the acetylation of the p65/RelA, a subunit of the transcription factor NF-κB. This acetylation enhances the expression of the GRM2 gene, which codes for the mGlu2 receptor. The increased presence of mGlu2 receptors, which are inhibitory, leads to a reduction in the release of glutamate from the primary afferent sensory fibers, thereby dampening the transmission of pain signals.

Studies in animal models of Fabry disease, which is associated with neuropathic pain, have also demonstrated that acetylcarnitine treatment leads to an upregulation of mGlu2 receptors in dorsal root ganglia neurons. This effect is directly linked to the observed analgesic response.

Interactive Data Table: Effect of Acetyl-L-carnitine on mGlu2/3 Receptor Protein Expression

Animal Model Tissue Treatment Group Change in mGlu2/3 Protein Expression Reference
Chronic Constriction Injury (Rat) Lumbar Spinal Cord Acetyl-L-carnitine Substantial up-regulation after 5-7 days
Chronic Constriction Injury (Rat) Dorsal Root Ganglia Acetyl-L-carnitine Up-regulation after 5-7 days
Fabry Disease Model (Mouse) Dorsal Root Ganglia Acetyl-L-carnitine Significant increase

Modulation of the Cholinergic System

Acetylcarnitine's structural similarity to acetylcholine (B1216132) and its role as an acetyl group donor suggest its involvement in the cholinergic system. Research indicates that the analgesic effect of acetylcarnitine is mediated, in part, through an indirect central cholinergic mechanism. This is supported by findings that muscarinic receptor antagonists can prevent the antinociceptive effects of acetylcarnitine. Furthermore, microdialysis studies in rats have shown that administration of acetylcarnitine leads to an increased release of acetylcholine in the striatum and hippocampus.

The antineuropathic effects of acetylcarnitine also appear to involve nicotinic receptors. Studies have shown that the neuroprotective effects of acetylcarnitine against apoptosis in a sciatic nerve ligation model are prevented by a nicotinic antagonist. This suggests a role for nicotinic receptor modulation in the therapeutic effects of acetylcarnitine on neuropathy.

Neuroprotective Effects and Modulation of Neurotrophic Factors

Acetylcarnitine has demonstrated significant neuroprotective properties in models of neuropathic pain. It has been shown to promote peripheral nerve regeneration and improve nerve function by increasing nerve conduction velocity and reducing sensory neuronal loss. One of the underlying mechanisms for these effects is the modulation of neurotrophic factors.

In the chronic constriction injury model in rats, neuropathic pain is associated with an increase in Nerve Growth Factor (NGF) and a decrease in Glial cell line-derived Neurotrophic Factor (GDNF) and Artemin in the dorsal root ganglia and spinal cord. Treatment with acetylcarnitine has been found to prevent the injury-induced increase in NGF and normalize the levels of GDNF and Artemin. Interestingly, in non-injured animals, acetylcarnitine was observed to increase the levels of Artemin, suggesting a direct effect on the expression of this neurotrophic factor.

Interactive Data Table: Effect of Acetyl-L-carnitine on Neurotrophic Factor Protein Levels in the Chronic Constriction Injury (CCI) Model

Neurotrophic Factor Tissue CCI + Vehicle CCI + Acetyl-L-carnitine Outcome Reference
Nerve Growth Factor (NGF) Dorsal Root Ganglia (ipsilateral) Increased Prevented increase Normalization of NGF levels
Glial cell line-derived Neurotrophic Factor (GDNF) Dorsal Root Ganglia (ipsilateral) Decreased Normalized levels Restoration of GDNF levels
Artemin Dorsal Root Ganglia (bilateral) Decreased Normalized levels Restoration of Artemin levels

Enhancement of Mitochondrial Function and Anti-apoptotic Effects

Mitochondrial dysfunction is a key pathological feature in neuropathic pain, leading to an energy deficit in injured nerves and the activation of apoptotic pathways. Acetylcarnitine plays a crucial role in mitochondrial energy metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation. By improving mitochondrial function, acetylcarnitine can help restore cellular energy balance in damaged neurons.

Summary of Analgesic Mechanisms in Animal Models

The analgesic activity of this compound in animal models of neuropathic pain is a multifactorial process. The key mechanisms identified in preclinical studies include:

Epigenetic upregulation of mGlu2 receptors , leading to reduced glutamatergic transmission in pain pathways.

Modulation of the cholinergic system , involving both muscarinic and nicotinic receptors.

Neuroprotection through the regulation of neurotrophic factors , such as NGF, GDNF, and Artemin.

Improvement of mitochondrial function and inhibition of apoptosis in damaged neurons.

These mechanisms collectively contribute to the reduction of hypersensitivity and the restoration of nerve function observed in animal models of neuropathic pain treated with acetylcarnitine.

Interactive Data Table: Effect of Acetyl-L-carnitine on Pain Behavior in Neuropathic Pain Animal Models

Animal Model Pain Modality Outcome Measure Control Group (Neuropathic) Acetyl-L-carnitine Treated Group Reference
Chronic Constriction Injury (Rat) Thermal Hyperalgesia Paw Withdrawal Latency (s) 6.5 ± 1.1 18.6 ± 1.5
Fabry Disease Model (Mouse) Mechanical Allodynia Paw Withdrawal Latency (s) ~2.5 ~4.5
Fabry Disease Model (Mouse) Mechanical Allodynia Applied Force (g) ~1.0 ~2.0
Chronic Constriction Injury (Rat) Mechanical Allodynia Paw Withdrawal Threshold (g) Substantially reduced Significantly increased

Stereoisomeric Considerations in Acetylcarnitine Research

Biological Activity of the L-Stereoisomer (L-Acetylcarnitine)

L-Acetylcarnitine (ALCAR), the acetylated form of L-carnitine, is a naturally occurring compound essential for numerous metabolic processes within the body. wikipedia.orgwebmd.com Its biological activity is multifaceted, encompassing critical roles in energy metabolism and neuroprotection.

Metabolic Roles: L-Acetylcarnitine's primary metabolic function is linked to cellular energy production. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, a process crucial for their subsequent breakdown through β-oxidation to produce adenosine (B11128) triphosphate (ATP). patsnap.comresearchgate.netnih.gov This function is vital in high-energy-demand tissues such as skeletal and heart muscle. patsnap.comnih.gov Furthermore, ALCAR acts as a buffer for acetyl-CoA levels within the mitochondria. wikipedia.org By accepting an acetyl group from acetyl-CoA, it forms ALCAR and frees up coenzyme A (CoA), which is necessary for various metabolic reactions, including the Krebs cycle. wikipedia.orgwikipedia.org This process helps maintain metabolic flexibility and energy production, particularly during periods of fasting or intense exercise. wikipedia.org

Neuroprotective Effects: A significant aspect of ALCAR's biological profile is its neuroprotective capabilities. researchgate.netnih.gov Unlike L-carnitine, ALCAR can efficiently cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system. patsnap.commrsupplement.com.auaustraliansportsnutrition.com.au Its neuroprotective mechanisms are diverse and include enhancing mitochondrial function, reducing oxidative stress, and modulating neurotransmitter systems. nih.govconsensus.app Studies have shown that ALCAR can protect against oxidative damage by neutralizing free radicals and decreasing lipid peroxidation in the brain. nih.govnih.gov It also supports mitochondrial biogenesis, the formation of new mitochondria, which is critical for the health of aging neurons. patsnap.com

Involvement in Acetylcholine (B1216132) Synthesis: L-Acetylcarnitine serves as a donor of acetyl groups for the synthesis of acetylcholine, a key neurotransmitter involved in memory, learning, and attention. patsnap.comnih.govcaringsunshine.com By providing its acetyl moiety, ALCAR supports the activity of choline (B1196258) acetyltransferase, the enzyme responsible for producing acetylcholine. nih.govnih.gov This role is particularly relevant in the context of age-related cognitive decline, where cholinergic deficits are often observed. nih.govcaringsunshine.com Research indicates that ALCAR treatment can increase choline acetyltransferase activity and nerve growth factor levels in the central nervous system of aged rats, suggesting a role in maintaining cholinergic neurotransmission. nih.gov

Biological Activity of L-AcetylcarnitineMechanism of ActionPrimary Tissues/Systems Affected
Energy Metabolism Transports fatty acids into mitochondria for β-oxidation; buffers mitochondrial acetyl-CoA/CoA ratio. wikipedia.orgpatsnap.comHeart, Skeletal Muscle, Brain
Neuroprotection Crosses the blood-brain barrier; reduces oxidative stress; enhances mitochondrial function and biogenesis. patsnap.comnih.govconsensus.appnih.govCentral Nervous System (CNS)
Acetylcholine Synthesis Donates its acetyl group for the synthesis of the neurotransmitter acetylcholine. nih.govcaringsunshine.comnih.govCholinergic Neurons (CNS)
Gene Expression Modulation Acts as a donor of acetyl groups for histone acetylation, influencing the transcription of certain genes. nih.govnih.govPeripheral and Central Nervous System

Comparative Biological Studies with Other Carnitine Derivatives

The biological effects of L-acetylcarnitine are often compared with its parent compound, L-carnitine, and another derivative, propionyl-L-carnitine (PLC). While all share a core function in fatty acid metabolism, their distinct chemical structures lead to different pharmacokinetic profiles and biological activities. differencebetween.com

L-Carnitine: The primary role of L-carnitine is to transport long-chain fatty acids into the mitochondria for energy production. nih.govhealthaid.co.uk While essential for this function, its ability to cross the blood-brain barrier is limited compared to ALCAR. livemomentous.com Consequently, L-carnitine's effects are more pronounced in peripheral tissues, particularly in supporting physical performance, muscle recovery, and cardiovascular health. mrsupplement.com.auhealthaid.co.uk In contrast, ALCAR's acetyl group enhances its ability to enter the brain, making it more effective for supporting cognitive function and providing neuroprotection. mrsupplement.com.auaustraliansportsnutrition.com.aulivemomentous.com Some studies in aged rats have shown that while both compounds can elevate carnitine levels in the brain, only ALCAR was effective at reducing biomarkers of oxidative damage. nih.gov

Propionyl-L-carnitine (PLC): This derivative contains a propionyl group instead of an acetyl group. differencebetween.com Like other carnitines, PLC aids in energy production. webmd.com Its effects are particularly noted in the cardiovascular system, where it is studied for its potential to improve blood flow. healthline.com The propionyl moiety can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thereby providing an alternative pathway for energy production (anaplerosis). This makes it distinct from ALCAR, whose acetyl group directly contributes to the acetyl-CoA pool. wikipedia.org While ALCAR is primarily recognized for its neurological benefits, PLC is more associated with cardiovascular and circulatory support. mrsupplement.com.auwebmd.com

FeatureL-Acetylcarnitine (ALCAR)L-CarnitinePropionyl-L-carnitine (PLC)
Primary Function Energy metabolism, cognitive support, neuroprotection. mrsupplement.com.auFatty acid transport, physical performance, muscle recovery. mrsupplement.com.auhealthaid.co.ukEnergy metabolism, cardiovascular support, improved circulation. webmd.comhealthline.com
Blood-Brain Barrier Permeability High; readily crosses into the brain. patsnap.comlivemomentous.comLow; limited passage into the brain. livemomentous.comConsidered to have poor permeability.
Key Structural Group Acetyl group. differencebetween.com-Propionyl group. differencebetween.com
Metabolic Contribution Donates acetyl group to form acetyl-CoA. nih.govFunctions primarily as a transporter molecule. nih.govPropionyl group can enter the Krebs cycle as succinyl-CoA.
Primary Area of Benefit Brain health and cognitive function. mrsupplement.com.auhealthline.comMuscle function and exercise performance. mrsupplement.com.auHeart and blood vessel function. webmd.com

Implications of D-Isomer Presence in Research Contexts

While the L-isomers of carnitine and its derivatives are biologically beneficial, the D-isomer is not only inactive but can be detrimental. wikipedia.org D-carnitine is considered toxic because it competitively inhibits the enzymes and transporters responsible for the metabolism and transport of L-carnitine. wikipedia.orgresearchgate.net

The presence of the D-isomer in a research setting using a racemic mixture of (+/-)-acetylcarnitine chloride can lead to misleading or inaccurate results. The D-isomer can interfere with the biological actions of the L-isomer by competing for binding sites on key enzymes such as carnitine acetyltransferase (CrAT) and the carnitine-acylcarnitine translocase transporter in the mitochondrial membrane. wikipedia.orgnih.gov

This competitive inhibition can lead to several negative consequences:

Impaired Fatty Acid Oxidation: By blocking the transport of L-carnitine and its acyl derivatives, the D-isomer can deplete cellular L-carnitine levels, leading to impaired mitochondrial energy production.

Confounding Experimental Outcomes: The inhibitory effects of the D-isomer can mask or counteract the beneficial effects of the L-isomer, making it difficult to accurately assess the true biological activity of L-acetylcarnitine.

Cellular Toxicity: The accumulation of fatty acids and their metabolic intermediates due to blocked oxidation can lead to cellular stress and toxicity. wikipedia.org

Therefore, the stereospecificity of carnitine-related enzymes and transporters is of paramount importance. nih.govcolumbia.edu For research purposes, it is crucial to use stereochemically pure L-acetylcarnitine to ensure that the observed effects are solely attributable to the biologically active isomer and not confounded by the inhibitory actions of the D-isomer.

Analytical Methodologies for Acetylcarnitine Quantification in Biological Matrices

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers high sensitivity and specificity, making it the preferred technique for the analysis of acetylcarnitine in complex biological samples like plasma, urine, and dried blood spots. sigmaaldrich.comharvardapparatus.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a reference method for the determination of acetylcarnitine and other acylcarnitines. researchgate.net This technique offers significant improvements in analytical performance and data analysis over older methods. researchgate.net UPLC-MS/MS provides the necessary chromatographic separation to distinguish between isobaric compounds—molecules that have the same mass but different structures—which is a common challenge in acylcarnitine analysis. nih.govresearchgate.net For instance, it can separate constitutional isomers that cannot be differentiated by tandem MS "profiling" alone. researchgate.net

The methodology allows for the simultaneous detection and quantification of a large number of acylcarnitines in a single run. researchgate.net A rapid UPLC-MS/MS method can separate and quantify 48 different acylcarnitines in dried blood spots and plasma within 15 minutes. researchgate.net This capability is essential for differential diagnosis of various organic acidemias and fatty acid oxidation defects. restek.com The high sensitivity of the method allows for detection limits in the low micromolar to nanomolar range. researchgate.net

Table 1: Performance Characteristics of a UPLC-MS/MS Method for Acylcarnitine Analysis

ParameterValueReference
Analysis Time9-15 minutes restek.comresearchgate.net
Number of Analytes25-48 acylcarnitines restek.comresearchgate.net
Limit of Detection (LOD)0.002 - 0.063 µM researchgate.net
Limit of Quantification (LOQ)0.004 - 0.357 µM researchgate.net
Precision (RSD %)0.8% - 8.8% researchgate.net
Mean Recovery103% researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like acetylcarnitine, allowing them to be ionized directly from a liquid phase into the gas phase for mass spectrometric analysis. nih.govscielo.br ESI is often operated in positive ion mode for acylcarnitine analysis. nih.gov

When coupled with tandem mass spectrometry (MS/MS), particularly using the Multiple Reaction Monitoring (MRM) mode, the technique provides exceptional selectivity and sensitivity. scielo.br In MRM, a specific precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer. bevital.no For acylcarnitines, a common fragmentation pattern involves the loss of the acyl group and other fragments, resulting in a prominent product ion at a mass-to-charge ratio (m/z) of 85. nih.govscielo.br This precursor ion scan for m/z 85 is a powerful tool for profiling all acylcarnitines present in a sample. scielo.br

The MRM technique is highly specific and allows for the development of robust quantitative assays by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard. bevital.noresearchgate.net

Table 2: Example MRM Transitions for Acetylcarnitine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Acetylcarnitine204145 bevital.no
d3-Acetylcarnitine (Internal Standard)207145 bevital.no
Butylated Acetylcarnitine (C2)26085 scielo.br
Butylated d3-Acetylcarnitine (2H3-C2)26385 scielo.br

Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the direct, rapid, and quantitative analysis of analytes in complex mixtures with minimal sample preparation. nih.govnih.gov For acetylcarnitine analysis, a small volume of the biological sample (e.g., serum, whole blood, or urine) is spotted onto a triangular paper substrate. nih.govnih.gov After the spot dries, a solvent is applied to elute the analytes, and a high voltage is applied to the paper, generating an electrospray plume that is directed into the inlet of the mass spectrometer. nih.gov

This method eliminates the need for chromatographic separation and derivatization, significantly reducing analysis time. nih.govnih.gov PS-MS has shown excellent performance for the quantification of acylcarnitines in serum and whole blood. nih.gov The method demonstrates good linearity (R² > 0.95) and reproducibility (RSD ~10%) within clinically relevant concentration ranges. nih.gov Limits of quantitation are well below the cutoff values used for diagnosing fatty acid oxidation disorders in newborn screening, highlighting its potential as a rapid screening tool. nih.gov

Sample Preparation Techniques for Various Matrices

Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of acetylcarnitine from biological matrices like plasma, urine, and tissue homogenates. nih.govresearchgate.netpsecommunity.org Given the polar, cationic nature of acetylcarnitine, ion-exchange SPE, particularly strong cation-exchange, is a common and effective approach. nih.govresearchgate.net

The general protocol involves the following steps:

Conditioning: The SPE sorbent is conditioned with a solvent like methanol to activate the stationary phase.

Equilibration: The sorbent is equilibrated with a solvent similar to the sample matrix.

Loading: The pre-treated sample (e.g., plasma deproteinized with methanol) is loaded onto the SPE column. nih.gov Acetylcarnitine and other cationic species are retained on the sorbent.

Washing: The column is washed with a solvent to remove unretained, interfering compounds.

Elution: Acetylcarnitine is eluted from the sorbent using a solvent that disrupts the ionic interaction, often an acidified organic solvent.

An online SPE method coupled directly to HPLC-MS/MS has been developed, where plasma samples are deproteinized and then loaded onto a cation exchange trapping column. nih.gov This automated approach reduces sample handling and analysis time, with extraction and separation achieved within 8 minutes and recoveries between 98% and 105%. nih.gov

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For acetylcarnitine, derivatization can enhance its chromatographic retention, improve its ionization efficiency in the mass spectrometer, and allow for the separation of isomers. nih.govnih.gov

A common derivatization strategy is esterification of the carboxyl group. nih.govnih.gov Butylation, through reaction with butanolic-HCl or n-butanol containing acetyl chloride, is frequently employed. nih.govnih.gov This process converts the polar zwitterionic carnitines into their less polar butyl esters, which have better chromatographic properties on reversed-phase columns. nih.gov Furthermore, butylation can increase ionization efficiency. nih.gov A key advantage is that it helps to discriminate between isobaric acylcarnitines; for example, dicarboxylic acylcarnitines are derivatized at both carboxyl groups, resulting in a different mass shift compared to a monocarboxylic acylcarnitine with the same initial mass. nih.gov

However, derivatization also has potential drawbacks. The high temperatures used during esterification can sometimes lead to the partial hydrolysis of acylcarnitines, which can affect the accuracy of free carnitine measurements. nih.govresearchgate.net Therefore, some methods are designed to analyze underivatized acylcarnitines to avoid this issue. restek.com Another approach involves derivatization with pentafluorophenacyl trifluoromethanesulfonate, which can be performed under milder conditions. nih.govresearchgate.net The choice of whether to use derivatization depends on the specific requirements of the assay, such as the need to separate isomers or the available instrumentation.

Development of Minimal Sample Preparation Procedures

The quantification of (+/-)-acetylcarnitine chloride in biological matrices has seen a trend towards simplified and high-throughput sample preparation methods. These procedures aim to reduce sample handling time, minimize potential for analyte loss or degradation, and decrease the use of hazardous solvents, while maintaining the integrity of the analysis. Key minimal sample preparation techniques include protein precipitation, solid-phase extraction (SPE), and direct analysis methods.

Protein Precipitation: This is a widely used method for removing proteins from biological samples like plasma and serum before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The process typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. This alters the solvent polarity, causing proteins to precipitate out of the solution. The mixture is then centrifuged, and the clear supernatant containing the acetylcarnitine is collected for analysis. Variations of this technique include the use of trichloroacetic acid (TCA) in acetone, which can be more effective than either solvent alone. While efficient at removing the bulk of proteins, this method may not remove all interfering substances, and care must be taken to avoid co-precipitation of the analyte.

Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique compared to protein precipitation. It utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analyte of interest while other matrix components are washed away. For acetylcarnitine, which is a polar compound, cation-exchange SPE is often employed. The positively charged quaternary amine of acetylcarnitine binds to the negatively charged sorbent. Interfering substances are washed off, and the purified acetylcarnitine is then eluted with a suitable solvent. Online SPE systems directly couple the extraction process to the analytical instrument, further automating and streamlining the workflow.

Direct Analysis Methods: Advances in mass spectrometry have led to the development of methods that require little to no sample preparation. One such technique is paper spray mass spectrometry, where a small volume of a biological fluid like serum or whole blood is spotted onto a paper triangle. A solvent is then applied, and a high voltage is used to generate ions directly from the paper for mass analysis. This method has been successfully used for the direct and quantitative analysis of underivatized acylcarnitines, including acetylcarnitine, from dried blood and serum spots. This approach significantly reduces analysis time by eliminating extraction, separation, and derivatization steps.

These minimal sample preparation procedures offer a balance between sample cleanliness, recovery, and throughput, making them suitable for various research and clinical applications where the rapid and accurate quantification of acetylcarnitine is required.

Performance Metrics in Quantification Research

The validation of analytical methods for the quantification of this compound is crucial to ensure the reliability and accuracy of the results. This involves the assessment of several key performance metrics as outlined in the following subsections.

Assessment of Sensitivity and Limit of Detection (LOD/LLOQ)

The sensitivity of an analytical method for acetylcarnitine is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Various studies have reported a wide range of LOD and LLOQ values for acetylcarnitine, depending on the analytical technique and the biological matrix. For instance, a high-performance liquid chromatographic (HPLC) method with fluorimetric detection reported an LLOQ of 1 nmol/ml for acetyl-L-carnitine in human plasma. unipd.it Another study utilizing a rapid LC/MS/MS method established a quantitation range of 1–1000 ng/mL for acetylcarnitine in mouse plasma. bevital.no In a method developed for the simultaneous quantification of multiple acylcarnitines, the limit of detection for acetylcarnitine was found to be less than 0.7 fmol. nih.gov For the analysis of underivatized acylcarnitines using paper spray mass spectrometry, the limits of quantitation were reported to be much lower than the clinically validated cutoff values for newborn screening. nih.gov

The table below summarizes the sensitivity metrics from various studies.

Analytical MethodMatrixLODLLOQ
HPLC-Fluorimetric DetectionHuman Plasma-1 nmol/ml unipd.it
LC/MS/MSMouse Plasma-1 ng/mL bevital.no
UPLC-MS/MS-< 0.7 fmol nih.gov-
Paper Spray Mass SpectrometrySerum and Blood-< 100 nM nih.gov
HPLC-FLDInfant Powdered Milk0.024 mg/L kosfaj.org0.076 mg/L kosfaj.org

Evaluation of Linearity and Dynamic Range

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration range over which the method is linear.

For acetylcarnitine quantification, linearity is typically assessed by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²), typically greater than 0.99, indicates good linearity.

A study using HPLC with fluorimetric detection demonstrated good linearity (R² > 0.99) for acetyl-L-carnitine in the calibration range of 1-32 nmol/ml in dialyzed plasma. unipd.it An LC-MS/MS method for quantifying acylcarnitine species showed linearity with R² > 0.95 in the concentration range of 100 nM to 5 μM for C2 acylcarnitine. nih.gov Another high-throughput UPLC-MS/MS method reported a correlation coefficient of > 0.992 for a wide range of acylcarnitines. nih.gov A validated method for quantifying underivatized acylcarnitines using mixed-mode chromatography with tandem mass spectrometry also demonstrated excellent linearity. nih.gov

The following table presents the linearity and dynamic range data from different analytical methods.

Analytical MethodMatrixDynamic RangeCorrelation Coefficient (R²)
HPLC-Fluorimetric DetectionDialyzed Plasma1-32 nmol/ml unipd.it> 0.99 unipd.it
LC-MS/MSSerum and Blood100 nM - 5 µM nih.gov> 0.95 nih.gov
UPLC-MS/MSMultiple Matrices-> 0.992 nih.gov
LC-MS/MSHuman Plasma-Excellent nih.gov
HPLC-FLDInfant Powdered Milk0.1–2.5 mg/L kosfaj.org> 0.99 kosfaj.org

Determination of Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery. Precision is the degree of agreement among a series of measurements of the same sample and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Reproducibility assesses the precision of the method across different laboratories or over an extended period.

In a validated HPLC method, the accuracy for acetyl-L-carnitine was reported to be lower than 10.6%, with precision in the range of 0.3-16.8%. unipd.it An HPLC-electrospray ionization-mass spectrometry method showed mean recoveries of 102.2% for acetylcarnitine, with within-run and between-run imprecision of 7.74 (0.51) and 7.85 (0.69) μmol/L, respectively. oup.comresearchgate.net A high-throughput UPLC-MS/MS method demonstrated an accuracy with a relative error of less than 20% and a precision (CV) of less than 15%. nih.gov This method also showed good inter-technician consistency with a CV of less than 20%. nih.gov

The table below provides a summary of accuracy, precision, and reproducibility data for acetylcarnitine quantification.

Analytical MethodAccuracy (% Recovery / % RE)Precision (% RSD / CV)Reproducibility
HPLC-Fluorimetric Detection< 10.6% unipd.it0.3-16.8% unipd.it-
HPLC-ESI-MS102.2% oup.comresearchgate.netWithin-run: 6.6% Between-run: 8.8% oup.comresearchgate.net-
UPLC-MS/MS< 20% RE nih.gov< 15% CV nih.govInter-technician CV < 20% nih.gov
LC-MS/MSExcellent nih.govExcellent inter-assay precision nih.gov-
HPLC-FLD97.16%–106.56% kosfaj.orgIntra-day RSD: 2.53%–4.72% Inter-day RSD: 2.53%–4.72% kosfaj.org-

Stability Assessment in Biological Samples

The stability of acetylcarnitine in biological samples is a critical parameter to ensure that the measured concentration reflects the true in vivo level. Stability studies typically evaluate the effects of storage temperature, freeze-thaw cycles, and time on the analyte concentration.

Urine specimens for organic acid analysis, which can include acetylcarnitine, are best stored and transported frozen to prevent the loss of unstable compounds. mdpi.com Long-term storage at –70 to –80 °C is preferred over –20 °C to minimize degradation. mdpi.com It is also recommended to minimize freeze-thaw cycles. mdpi.com A high-throughput UPLC-MS/MS method for acylcarnitine quantification reported good stability with a coefficient of variation of less than 15%. nih.gov

Quantification in Diverse Biological Sample Types

Acetylcarnitine can be quantified in a wide array of biological matrices, providing valuable information for both research and clinical diagnostics. The choice of sample type often depends on the specific application and the biological question being addressed.

Plasma and Serum: Plasma and serum are the most common matrices for acetylcarnitine analysis in clinical settings. nih.gov They are used to diagnose and monitor inherited metabolic disorders. nih.gov The normal plasma levels consist of approximately 17% acylcarnitines, with acetylcarnitine being a major component. mdpi.com

Whole Blood: Whole blood, often collected as dried blood spots, is the standard for newborn screening programs to detect inborn errors of metabolism. nih.govrbmb.net Analysis of whole blood can provide a comprehensive acylcarnitine profile. Some studies suggest that whole blood may be the preferred sample for acylcarnitine analysis as a significant portion of acylcarnitines are associated with blood cells. univalle.edu.co

Urine: Urine is another important biological fluid for acetylcarnitine analysis. nih.govnih.gov It is particularly useful for detecting disorders where there is an accumulation of polar acylcarnitine species. nih.gov

Tissues: Quantification of acetylcarnitine in tissue samples, such as liver, kidney, heart, and muscle, provides insights into cellular and organ-specific metabolism. nih.govnih.gov For example, skeletal muscle acetylcarnitine levels have been studied in relation to exercise and metabolic health. nih.govresearchgate.net

The table below lists various biological matrices in which acetylcarnitine has been quantified.

Biological MatrixKey Application/Finding
PlasmaRoutine diagnostic workup for metabolic disorders. nih.gov
SerumUsed in metabolomic studies to identify biomarkers. nih.gov
Whole Blood (Dried Blood Spots)Newborn screening for inborn errors of metabolism. nih.govrbmb.net
UrineDiagnosis of disorders with accumulation of polar acylcarnitines. nih.gov
LiverAssessment of hepatic metabolism. nih.gov
KidneyStudy of renal function and metabolism. nih.gov
HeartInvestigation of cardiac energy metabolism. nih.gov
MuscleResearch on exercise physiology and metabolic diseases. nih.govresearchgate.net

Plasma and Serum Analysis

The analysis of acetylcarnitine in plasma and serum is fundamental for clinical diagnostics and research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) is the most commonly employed method for this purpose. nih.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of acetylcarnitine and other acylcarnitines. The method typically involves a butylation process using acidified butanol to derivatize the carnitine and acylcarnitines, followed by HPLC flow injection and detection using precursor ion scan and multiple reaction monitoring (MRM). nih.gov

To address the challenges of endogenous carnitine, which can interfere with accurate quantification, hydrophilic interaction chromatography (HILIC) tandem mass spectrometry has been developed. bevital.no This approach circumvents the need for derivatization, which can potentially hydrolyze other acyl esters and create artifacts. bevital.no

A clinically validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a mixed-mode chromatographic separation has been reported to quantify acylcarnitines, including acetylcarnitine, in human plasma without the need for ion pairing or derivatization reagents. nih.gov This method can resolve clinically relevant isobaric and isomeric acylcarnitine species in a single analysis. nih.gov

Normal plasma levels consist of approximately 83% L-carnitine and 17% acylcarnitines, with acetylcarnitine (C2) representing about 75% of the total acylcarnitines. nih.govmdpi.com

Table 1: Methodologies for Acetylcarnitine Quantification in Plasma and Serum

Analytical TechniqueSample PreparationKey FeaturesReference
HPLC/MS/MSButylation with acidified butanolHigh sensitivity and specificity; uses precursor ion scan and MRM nih.gov
HILIC-MS/MSNo derivatization requiredAvoids potential hydrolysis of other acyl esters bevital.no
Mixed-mode LC-MS/MSNo derivatization or ion pairingResolves isobaric and isomeric species in a single run nih.gov

Urinary Excretion and Profiling

Urinary analysis of acetylcarnitine provides valuable insights into renal function and metabolic status. The kidneys play a significant role in maintaining carnitine homeostasis through reabsorption. mdpi.com After glomerular filtration, about 98-99% of carnitine is reabsorbed in the proximal tubule by the organic cation/carnitine transporter 2 (OCTN2). oup.com

Various analytical methods have been developed for the quantification of acetylcarnitine in urine. A high-performance liquid chromatography-mass spectrometry method allows for the simultaneous determination of carnitine and eight acylcarnitines in urine. researchgate.net This procedure involves solid-phase extraction on a cation-exchange column and separation on a reversed-phase C8 column without derivatization. researchgate.net Another method utilizes a carboxylic acid analyzer and a reversed-phase column for the analysis of urinary glutarylcarnitine, acetylcarnitine, and propionylcarnitine (B99956). nih.gov

Studies have shown that urinary excretion of free carnitine and short-chain acylcarnitines can be indicative of proximal tubular damage. oup.com For instance, treatment with certain drugs can lead to a 4–10 times increase in the renal excretion fractions for free carnitine and acylcarnitines. oup.com

Table 2: Analytical Methods for Urinary Acetylcarnitine Quantification

Analytical TechniqueSample PreparationSeparation ColumnKey FeaturesReference
HPLC-MS/MSSolid-phase extraction (cation-exchange)Reversed-phase C8No derivatization required; simultaneous determination of multiple acylcarnitines researchgate.net
Carboxylic Acid Analyzer with HPLCNot specifiedReversed-phaseSpecific for certain organic acids and acylcarnitines nih.gov
Radio-enzymatic methodNot specifiedNot applicableMeasures free, total acid-soluble, and long-chain acylcarnitine oup.com

Tissue-Specific Quantification (e.g., Brain, Liver, Kidney, Heart, Lung, Muscle)

The concentration of acetylcarnitine varies significantly across different tissues, reflecting their unique metabolic demands. mdpi.com

Brain: Acetyl-L-carnitine is one of the most common metabolites of carnitine found in brain tissue. nih.gov Its administration has been shown to increase acetylcholine (B1216132) levels in the brain. nih.gov Quantification of acetylcarnitine efflux from brain mitochondria has been measured to understand its role in brain metabolism. nih.gov

Liver: The liver is a primary site for acylcarnitine production. creative-proteomics.com Proton magnetic resonance spectroscopy (¹H-MRS) has been successfully used to measure acetylcarnitine levels in the human liver in vivo. nih.govnih.gov This non-invasive technique uses a stimulated echo acquisition mode (STEAM) sequence with a prolonged echo time (TE). nih.govnih.gov Studies have shown that intravenous administration of L-carnitine can lead to a significant increase in hepatic acetylcarnitine levels. nih.gov

Kidney: The kidneys are crucial for carnitine homeostasis. mdpi.com In chronic kidney disease, there is a significant increase in serum acetylcarnitine concentrations with the reduction of renal function. nih.gov This is due to the fact that the renal clearance of acyl-carnitines is 4–8 fold higher than that of free carnitine, making its urinary clearance more susceptible to renal function decline. nih.gov

Heart: The heart has a high concentration of carnitine, about 4.2 μmol/g of tissue. oup.com The largest amount of acetylcarnitine efflux from mitochondria has been observed in the heart, particularly when pyruvate (B1213749) is the substrate. nih.gov Spectrophotometric assays have been used to quantify acetylcarnitine levels in heart tissue extracts. nih.gov

Lung: Acylcarnitines can accumulate at high concentrations in the epithelial lining fluid of the lungs. nih.gov The quantification of acetylcarnitine in human pulmonary epithelial cells has been performed to study its transport mechanisms. mdpi.com

Muscle: Skeletal muscle contains the majority of the body's carnitine pool. mdpi.com Proton magnetic resonance spectroscopy (¹H-MRS) with a long echo time has been validated for the non-invasive measurement of skeletal muscle acetylcarnitine concentrations. nih.govnih.gov

Table 3: Acetylcarnitine Concentrations in Various Tissues

TissueSpeciesConcentrationAnalytical MethodReference
HeartRat230±60 nmol/g wet weight (baseline)Spectrophotometric assay nih.gov
HeartRat400±40 nmol/g wet weight (post-pyruvate)Spectrophotometric assay nih.gov
LiverHuman1000–1900 nmol/g tissueNot specified nih.gov
Vastus Lateralis MuscleHuman (moderately trained)3.83 ± 1.99 mmol/kg ww¹H-MRS nih.gov
Vastus Lateralis MuscleHuman (normally active)1.29 ± 0.62 mmol/kg ww¹H-MRS nih.gov
Soleus MuscleHuman (moderately trained)1.70 ± 0.83 mmol/kg ww¹H-MRS nih.gov
Soleus MuscleHuman (normally active)1.21 ± 0.92 mmol/kg ww¹H-MRS nih.gov

Cellular Extract Analysis

The analysis of acetylcarnitine in cellular extracts is essential for in vitro studies investigating cellular metabolism. For instance, the uptake of [³H]-acetyl-L-carnitine has been measured in human lung epithelial cell monolayers to study its transport kinetics. mdpi.com In primary ATI-like cells, the uptake increased to 13.6 ± 1.1 µL/mg protein. mdpi.com Similar maximal cell/medium ratios were observed in NCl-H441 (9.7 ± 0.6 µL/mg protein) and Calu-3 epithelial cells (15.3 ± 1.7 µL/mg protein). mdpi.com In A549 cells, a linear uptake of [³H]-acetyl-L-carnitine reached 64.9 µL/mg protein after 30 minutes. mdpi.com

Challenges in Isomeric Separation and Quantification

A significant challenge in the analysis of acylcarnitines is the presence of various isomers. nih.gov Direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS), a common method for acylcarnitine profiling, does not allow for the discrimination of isomeric species. nih.gov This limitation can hinder the accurate diagnosis and study of metabolic disorders where specific isomers are of clinical importance.

To overcome this, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the successful separation of isomeric compounds. nih.gov However, the identification of the exact compound in the chromatogram can remain elusive, and the abundance of many species in biological samples is often too low for robust detection and quantification. nih.gov

A robust and highly sensitive LC-MS/MS method has been described for the comprehensive quantification of an array of acylcarnitine species, with a special focus on amino acid-derived intermediates that often occur at very low concentrations and in isomeric forms. nih.gov This method allows for the robust quantification of isomeric acylcarnitine species and expands the range of diagnostically relevant acylcarnitines. nih.gov

Furthermore, a clinically validated LC-MS/MS method using a novel mixed-mode chromatographic separation has been shown to resolve clinically relevant isobaric and isomeric acylcarnitine species in a single analysis without the need for derivatization. nih.gov

In Vitro and in Vivo Preclinical Research Models

In Vitro Cellular Systems

In vitro models provide a controlled environment to study the direct effects of (+/-)-Acetylcarnitine Chloride on specific cell types and pathways, free from the systemic complexities of a whole organism.

Primary Neuronal Culture Models (e.g., Rat Cortical Neurons)

Primary neuronal cultures are a fundamental tool for neurological research. Studies using these models have explored the neuroprotective properties of acetylcarnitine. In cultures derived from the cerebral cortex, striatum, and thalamus of rat embryos, serum deprivation was used to induce apoptosis. The addition of Acetyl-L-carnitine (ALCAR) promoted neuronal survival and maintained mitochondrial activity in a concentration-dependent manner. researchgate.net ALCAR was observed to attenuate DNA fragmentation and nuclear condensation, characteristic features of apoptosis. researchgate.net

Another study focused on primary cortical neurons from rats to investigate the neurotoxicity induced by amyloid beta-peptides, which are implicated in Alzheimer's disease. nih.gov Pre-exposure of the neurons to ALCAR attenuated the inhibition of the MTT response, a measure of cell viability, caused by the amyloid-beta fragment Aβ25-35. nih.gov The protective mechanism may involve the preservation of energy production and stabilization of cellular membranes. nih.gov

Model SystemKey FindingsReference
Primary cultured neurons from rat cerebral cortex, striatum, and thalamusPromoted neuronal survival and mitochondrial activity; Attenuated DNA fragmentation and nuclear condensation. researchgate.net
Primary rat cortical neuronsAttenuated the inhibition of MTT response caused by amyloid beta-peptide (Aβ25-35). nih.gov

Neuroblastoma Cell Lines

Neuroblastoma cell lines are commonly used in neuroscience research as they provide a homogenous population of neuron-like cells. In a study using murine brain neuroblastoma cells, the effects of ALCAR were investigated against the toxicity of 1-methyl-4-phenylpyridinium (MPP+), a potent mitochondrial toxin. nih.gov Treatment with ALCAR prevented MPP+-induced toxicity and partially restored intracellular ATP concentrations. nih.gov Interestingly, this protective effect was found to be independent of oxidative phosphorylation and appeared to involve the potentiation of energy derived from glucose through anaerobic glycolysis. nih.gov

Another investigation looked at the effects of L-carnitine and acetyl-L-carnitine in motor neuron-like NSC-34 cell lines, a model for amyotrophic lateral sclerosis (ALS). mdpi.com Pretreatment with ALCAR was found to attenuate glutamate-induced neurotoxicity, suggesting a potential role in preventing neuronal cell death in neurodegenerative conditions. mdpi.com

Cell LineKey FindingsReference
Murine brain neuroblastoma cellsPrevented MPP+ toxicity and partially restored intracellular ATP; Protection was independent of oxidative phosphorylation. nih.gov
Motor neuron-like NSC-34 cellsAttenuated glutamate-induced neurotoxicity. mdpi.com

Astrocyte Cell Models

Astrocytes play a crucial role in supporting neuronal function and maintaining brain homeostasis. The metabolism of the acetyl moiety of ALCAR has been shown to occur in both astrocytes and neurons. nih.gov Acetylcholine (B1216132), for which ALCAR can be a precursor, triggers synaptic plasticity through astrocyte-neuron interactions. nih.gov While specific studies focusing solely on isolated astrocyte cell models and this compound were not prevalent in the reviewed literature, the compound's role in shared metabolic pathways with neurons is acknowledged.

Cellular Models for Apoptosis and Survival Studies

The anti-apoptotic effects of acetylcarnitine have been a significant focus of in vitro research. In primary cultured neurons, ALCAR was shown to reduce cell death characterized by DNA fragmentation and nuclear condensation following serum deprivation. researchgate.net It significantly decreased the release of histone-DNA into the cytoplasm, a marker of apoptosis. researchgate.net

Studies in non-neuronal cell lines have also demonstrated anti-apoptotic activity. In human colorectal cancer cell lines (HCT 116 and HT-29), treatment with acetyl-L-carnitine reduced cell viability and induced apoptosis. mdpi.com It was also found to inhibit the proliferation and migration of human liver (HepG2) and colorectal (HT29) adenocarcinoma cell lines. researchgate.netmdpi.com These studies suggest that the compound's influence on cell survival is context-dependent, potentially promoting survival in healthy neurons while inducing cell death in cancer cells.

Cellular ModelApoptotic/Survival-Related FindingsReference
Primary cultured neuronsAttenuated DNA fragmentation and nuclear condensation; Decreased histone-DNA release. researchgate.net
Colorectal cancer cells (HCT 116, HT-29)Reduced cell viability and induced apoptosis. mdpi.com
Liver (HepG2) and Colorectal (HT29) adenocarcinoma cellsInhibited proliferation and migration. researchgate.netmdpi.com

In Vivo Animal Models

Animal models are indispensable for understanding the systemic effects and potential therapeutic applications of compounds like this compound in a complex biological system.

Rodent Models (Rats and Mice)

Rodents, particularly rats and mice, are the most extensively used animal models in preclinical research for this compound.

Neuroprotection and Neurological Disorders:

In a mouse model of Rett syndrome, a neurodevelopmental disorder, ALCAR treatment from birth was associated with an almost complete rescue of hippocampal dendritic morphology abnormalities. plos.org It also improved weight gain, grip strength, and activity levels in the early stages of the disease. plos.org In a rat model of traumatic brain injury in immature rats, ALCAR administration reduced neurologic impairment and cortical lesion volume. nih.govinstitutolala.com.mx

For demyelinating diseases, a study using a cuprizone-intoxicated mouse model, which mimics some aspects of multiple sclerosis, found that ALCAR improved balance and motor coordination. tandfonline.com This was associated with increased remyelination and a reduction in oxidative stress markers. tandfonline.com

Aging and Metabolism:

Research in aged rats has shown that ALCAR supplementation can reverse age-related declines in tissue carnitine levels and improve mitochondrial function. nih.govresearchgate.net One study demonstrated that feeding ALCAR to old rats partially restored mitochondrial membrane potential and reversed the loss of the mitochondrial phospholipid cardiolipin. pnas.org This was accompanied by a significant increase in ambulatory activity. pnas.org Another study in aged rats showed that ALCAR treatment decreased plasma triacylglycerol and cholesterol levels. researchgate.net

Neuropathic Pain:

In a rat model of peripheral neuropathy created by chronic constriction injury (CCI) of the sciatic nerve, treatment with ALCAR was shown to prevent apoptosis in the damaged nerve. researchgate.netnih.gov The mechanism involved the reduction of cytosolic cytochrome C and the inhibition of caspase 3 activation. researchgate.netnih.gov

Animal ModelCondition StudiedKey FindingsReference
Mecp21lox MouseRett SyndromeRescued hippocampal dendritic morphology; Improved early-stage motor and metabolic deficits. plos.org
Immature RatTraumatic Brain InjuryReduced neurologic impairment and cortical lesion volume. nih.govinstitutolala.com.mx
Cuprizone-intoxicated MouseDemyelinationImproved balance and motor coordination; Increased remyelination. tandfonline.com
Aged RatAgingImproved mitochondrial function; Increased ambulatory activity; Reversed age-related decline in tissue carnitine levels. nih.govresearchgate.netpnas.org
Rat with Sciatic Nerve InjuryNeuropathic PainPrevented apoptosis in the damaged nerve; Inhibited caspase 3 activation. researchgate.netnih.gov
Models of Aging and Age-Related Decline

Research in old rats has shown that ALCAR supplementation can reverse the age-related decrease in mitochondrial membrane potential, a critical indicator of mitochondrial health. Furthermore, levels of cardiolipin, a key phospholipid essential for the optimal functioning of proteins within the inner mitochondrial membrane, have been observed to decline with age and are restored following ALCAR administration. pnas.orgnih.gov This restoration of mitochondrial membrane structure and function is associated with an increase in cellular oxygen consumption, which also tends to decrease with age. pnas.org

Beyond the cellular level, ALCAR supplementation has been shown to have a notable impact on physical activity. In aged rats, which typically exhibit significantly lower ambulatory activity compared to their younger counterparts, ALCAR treatment has been found to markedly increase movement, suggesting a reversal of age-related metabolic decline. pnas.org The mechanism behind these improvements is thought to be linked to the restoration of carnitine acetyltransferase (CAT) activity, an enzyme crucial for mitochondrial fuel utilization that shows decreased activity and substrate binding affinity with age. pnas.org

Table 1: Effects of Acetylcarnitine on Age-Related Decline in Rats

Parameter Model Organism Key Findings
Mitochondrial Membrane Potential Old Rats (22-28 months) Supplementation significantly reverses the age-associated decline. pnas.org
Cardiolipin Levels Old Rats (22-28 months) Restored to levels comparable to young rats. pnas.org
Cellular Oxygen Consumption Old Rats (22-28 months) Increased to levels observed in young rats. pnas.org
Ambulatory Activity Old Rats (22-28 months) Significantly increased, with a more pronounced effect than in young rats. pnas.org
Genetic Models of Depression (e.g., Flinders Sensitive Line Rats)

The Flinders Sensitive Line (FSL) of rats is a well-established genetic animal model of depression, exhibiting behavioral and neurobiological characteristics that mimic aspects of major depressive disorder in humans. pnas.org Research has demonstrated that L-acetylcarnitine (LAC), a form of this compound, exerts rapid and lasting antidepressant-like effects in this model. nih.govnih.gov

Studies have shown that FSL rats have significantly lower endogenous levels of acetylcarnitine in the hippocampus and prefrontal cortex compared to the Flinders Resistant Line (FRL) control strain. nih.gov Administration of LAC to FSL rats leads to a significant reduction in immobility time in the forced swim test, a standard behavioral assay used to screen for antidepressant efficacy. nih.govnih.gov This effect was observed as early as three days into treatment, a rapid onset compared to conventional antidepressants. nih.gov

Furthermore, LAC treatment has been shown to increase sucrose (B13894) preference in FSL rats, addressing anhedonia-like behavior, another core symptom of depression. nih.govnih.gov The antidepressant effects of LAC in this model are linked to epigenetic mechanisms, specifically the induction of type 2 metabotropic glutamate (B1630785) (mGlu2) receptors in the hippocampus and prefrontal cortex. nih.gov

Table 2: Effects of Acetylcarnitine in Flinders Sensitive Line (FSL) Rats

Parameter Model Organism Key Findings
Endogenous Acetylcarnitine Levels FSL Rats Significantly lower in the hippocampus and prefrontal cortex compared to FRL rats. nih.gov
Forced Swim Test (Immobility Time) FSL Rats Reduced immobility time, indicating an antidepressant-like effect. nih.govnih.gov
Sucrose Preference Test FSL Rats Increased sucrose preference, suggesting a reduction in anhedonia-like behavior. nih.govnih.gov

| Mechanism of Action | FSL Rats | Linked to the epigenetic induction of mGlu2 receptors in the hippocampus and prefrontal cortex. nih.gov |

Chronic Stress-Induced Behavioral Models (e.g., Chronic Unpredictable Stress in Mice)

Chronic stress paradigms in rodents are widely used to model the environmental induction of depressive and anxiety-like disorders. L-acetylcarnitine (LAC) has demonstrated efficacy in mitigating the behavioral consequences of chronic stress in these models. nih.gov

In mice subjected to chronic unpredictable stress (CUS), a model that induces a depressive-like phenotype, administration of LAC has been shown to produce antidepressant effects. nih.gov This is consistent with findings in genetic models of depression and is also attributed to the epigenetic induction of mGlu2 receptors. nih.gov

Further research in rats exposed to a 7-day stress protocol revealed that long-term treatment with acetyl-L-carnitine (ALCAR) prevented the stress-induced decrease in dopamine (B1211576) output in the nucleus accumbens shell and the medial prefrontal cortex. nih.gov ALCAR-treated stressed rats were also able to acquire appetitive behaviors as effectively as control animals. nih.gov In a different approach using zebrafish, ALC showed anxiolytic effects and was able to prevent the anxiety-like behavior and the increase in brain lipid peroxidation induced by an acute stressor. nih.gov Studies in mice have also shown that chronic stress can cause a retraction of neurons in the medial amygdala, an effect that was prevented by treatment with acetylcarnitine. rockefeller.edu

Table 3: Effects of Acetylcarnitine in Chronic Stress Models

Parameter Model Organism Key Findings
Depressive-like Behavior Mice (Chronic Unpredictable Stress) Exerted an antidepressant effect. nih.gov
Dopamine Output Rats (7-day stress protocol) Prevented the stress-induced decrease in the nucleus accumbens shell and medial prefrontal cortex. nih.gov
Anxiety-like Behavior Zebrafish (Acute Stress) Prevented the induction of anxiety-like behavior and lipid peroxidation in the brain. nih.gov

| Neuronal Morphology | Mice (Chronic Stress) | Prevented the retraction of neurons in the medial amygdala. rockefeller.edu |

Models of Cerebral Ischemia and Reperfusion Injury

Acetyl-L-carnitine (ALCAR) has been shown to be neuroprotective in several animal models of both global and focal cerebral ischemia. nih.gov The therapeutic potential of ALCAR in this context is attributed to multiple mechanisms, including the modulation of energy metabolism.

In a rat model of global cerebral ischemia and reperfusion, post-ischemic administration of ALCAR was found to significantly reduce the levels of lactate (B86563) and inorganic phosphate (B84403) in the brain. nih.gov Concurrently, ALCAR treatment led to an elevation of ATP and creatine-phosphate levels compared to vehicle-treated animals. nih.gov These findings suggest that ALCAR promotes oxidative cerebral energy production and mitigates the harmful effects of anaerobic glycolysis and lactic acidosis that occur during and after an ischemic event. nih.gov

The metabolic benefits of ALCAR are thought to stem from its ability to provide an alternative source of acetyl-CoA, which can then enter the tricarboxylic acid cycle, thereby supporting aerobic energy metabolism. nih.gov Beyond its metabolic effects, ALCAR is also believed to exert neuroprotection through antioxidant mechanisms and by inhibiting excitotoxicity. nih.govresearchgate.net

Table 4: Effects of Acetylcarnitine in Cerebral Ischemia-Reperfusion Models

Parameter Model Organism Key Findings
Brain Lactate Levels Rats (Global Cerebral Ischemia) Significantly reduced during reperfusion. nih.gov
Brain Inorganic Phosphate Levels Rats (Global Cerebral Ischemia) Significantly reduced during reperfusion. nih.gov
Brain ATP Levels Rats (Global Cerebral Ischemia) Significantly elevated during reperfusion. nih.gov
Brain Creatine-Phosphate Levels Rats (Global Cerebral Ischemia) Significantly elevated during reperfusion. nih.gov

| Neuronal Cell Death | Rats (Focal Cerebral Ischemia) | ALCAR has been shown to be neuroprotective. nih.gov |

Models of Traumatic Brain Injury

The neuroprotective effects of this compound have been investigated in preclinical models of traumatic brain injury (TBI), with studies demonstrating improvements in both histological and functional outcomes.

In a controlled cortical impact model of TBI in immature rats, treatment with acetyl-L-carnitine (ALCAR) during the first 24 hours post-injury led to a significant reduction in cortical lesion volume. johnshopkins.edunih.govnih.gov Compared to saline-treated TBI animals, the lesion volume in ALCAR-treated rats was approximately 50% smaller seven days after the injury. researchgate.net

This structural preservation was accompanied by significant functional improvements. ALCAR-treated TBI rats showed a marked reduction in motor deficits, as assessed by the beam walking test, where they exhibited significantly fewer foot slips compared to their vehicle-treated counterparts. johnshopkins.eduresearchgate.net Furthermore, in the novel object recognition test, a measure of recognition memory, ALCAR treatment reversed the TBI-induced impairment, with treated animals performing at a level comparable to sham-operated controls. johnshopkins.eduresearchgate.net Similar beneficial effects, including smaller lesion volumes and improved sensory and motor function, have also been reported in other rat models of moderate TBI. frontiersin.org

Table 5: Effects of Acetylcarnitine in Traumatic Brain Injury (TBI) Models

Parameter Model Organism Key Findings
Cortical Lesion Volume Immature Rats (Controlled Cortical Impact) Significantly smaller (approx. 50% reduction) in ALCAR-treated rats compared to vehicle-treated rats. johnshopkins.eduresearchgate.net
Motor Function (Beam Walking) Immature Rats (Controlled Cortical Impact) Significantly fewer foot slips in ALCAR-treated rats, indicating improved motor coordination. johnshopkins.eduresearchgate.net

| Recognition Memory (Novel Object Recognition) | Immature Rats (Controlled Cortical Impact) | Performance of ALCAR-treated rats was not different from sham controls and significantly better than vehicle-treated TBI rats. johnshopkins.eduresearchgate.net |

Transgenic and Induced Models of Neurodegenerative Disorders

The therapeutic potential of this compound has been explored in models of neurodevelopmental and neurodegenerative disorders, such as Rett syndrome. Rett syndrome is a neurodevelopmental disorder caused by mutations in the MECP2 gene. In the Mecp2 knockout mouse model, which recapitulates many of the features of the human condition, treatment with acetyl-L-carnitine (ALC) has shown promising results. plos.orgnih.gov

Daily administration of ALC from birth in Mecp2 null mice resulted in improvements across several domains. Treated mutant mice showed better weight gain, increased grip strength, and higher activity levels compared to their untreated counterparts. plos.orgnih.gov ALC also prevented the development of certain metabolic abnormalities and led to a modest improvement in cognitive function during the early stages of treatment. plos.orgnih.gov

One of the most striking findings was the impact of ALC on neuronal morphology. In the hippocampus of Mecp2 null mice, ALC treatment was associated with an almost complete rescue of dendritic morphology abnormalities. plos.orgnih.gov This suggests that ALC may play a crucial role in promoting normal synaptic maturation and connectivity in the context of this neurodevelopmental disorder.

Table 6: Effects of Acetylcarnitine in a Mouse Model of Rett Syndrome (Mecp2 null)

Parameter Model Organism Key Findings
General Health Mecp2 null mice Improved weight gain. plos.orgnih.gov
Motor Function Mecp2 null mice Improved grip strength and activity levels. plos.orgnih.gov
Cognitive Function Mecp2 null mice Modestly improved early in the course of treatment. plos.orgnih.gov
Metabolic Abnormalities Mecp2 null mice Prevented the development of certain metabolic issues. plos.orgnih.gov

| Dendritic Morphology | Mecp2 null mice | Almost complete rescue of hippocampal dendritic abnormalities. plos.orgnih.gov |

Experimental Models of Neuropathic Pain

The analgesic properties of this compound have been substantiated in a variety of experimental models of neuropathic pain. nih.govdovepress.comnih.gov These models are designed to mimic the chronic pain states that arise from nerve damage caused by different etiologies, such as metabolic disorders and chemotherapy.

The antinociceptive effect of acetyl-L-carnitine (ALC) has been consistently demonstrated in the streptozotocin-induced diabetic neuropathy model in rats, a common model for studying painful diabetic neuropathy. dovepress.comnih.gov Similarly, ALC has shown efficacy in reducing pain behaviors in models of chemotherapy-induced neuropathy. nih.govdovepress.comnih.gov Another widely used model is the chronic constriction injury of the sciatic nerve, which simulates traumatic nerve injury, and here too, ALC has proven to be effective in alleviating neuropathic pain. nih.govdovepress.comnih.gov

Research indicates that ALC is effective both as a prophylactic treatment to prevent the development of neuropathic pain and as a therapeutic intervention to produce a strong antinociceptive effect after the pain state has been established. nih.gov The mechanisms underlying the analgesic effects of ALC are complex and involve more than its role in energy metabolism. A key mechanism appears to be the epigenetic regulation of type-2 metabotropic glutamate (mGlu2) receptors in dorsal root ganglia neurons. nih.gov

Table 7: Efficacy of Acetylcarnitine in Experimental Models of Neuropathic Pain

Model Type of Neuropathy Key Finding
Streptozotocin-induced Neuropathy Diabetic Neuropathy ALC demonstrates an antinociceptive effect. dovepress.comnih.gov
Chemotherapy-induced Neuropathy Drug-induced Neuropathy ALC is effective in reducing pain behaviors. nih.govdovepress.comnih.gov

| Sciatic Nerve Chronic Constriction Injury | Traumatic Neuropathy | ALC alleviates neuropathic pain. nih.govdovepress.comnih.gov |

Invertebrate Model Organisms (e.g., Hirudo medicinalis, Drosophila melanogaster)

Preclinical research utilizing invertebrate models has provided significant insights into the neuromodulatory effects of Acetyl-L-carnitine (ALC), the active form of this compound. These organisms offer simplified nervous systems and genetic tractability, making them valuable tools for investigating the compound's mechanisms of action.

Hirudo medicinalis (Medicinal Leech):

The medicinal leech, Hirudo medicinalis, has been instrumental in studying the effects of ALC on non-associative learning and neuronal activity. Research has demonstrated that ALC influences synaptic plasticity and neuronal excitability within the leech's well-defined neural circuits.

Studies have shown that a single treatment with ALC can block the onset of sensitization in a manner that is dependent on both dose and time. nih.gov The most effective concentration for blocking this process was found to be 2 mM, with the most significant effects observed 11 days after treatment. nih.gov Conversely, a concentration of 0.05 mM did not affect the sensitization process at any of the observed time points. nih.gov Furthermore, ALC has been observed to impair dishabituation, although it did not completely abolish it at the tested concentrations. nih.gov The compound also impaired the habituation of the swim induction response, but this effect was only noted 11 days post-treatment. nih.gov

Mechanistically, ALC has been found to affect the electrical activity of mechanosensory neurons. embj.org Specifically, in the tactile (T) neurons of leeches, ALC induces a distinct hyperpolarization and a significant increase in afterhyperpolarization. modeldb.science This is thought to be due to the potentiation of Na+/K+ ATPase activity. modeldb.sciencenih.gov This modulation of afterhyperpolarization can, in turn, affect the number of action potentials that reach the synaptic terminals. modeldb.science It has also been noted that ALC can reduce the activity of nociceptive (N) neurons. embj.org The long-lasting effects of a single ALC administration, observable up to 11 days post-treatment, have led to the hypothesis that the compound modulates gene expression in the leech's nervous system. embj.orgnih.gov

**Interactive Data Table: Effects of Acetyl-L-carnitine on Non-Associative Learning in *Hirudo medicinalis***

Concentration Learning Process Observed Effect Time Point of Major Effect
2 mM Sensitization Blocked the onset 11 days post-treatment
0.05 mM Sensitization No effect Not applicable
2 mM - 0.05 mM Dishabituation Impaired, but not abolished Various time points
Not specified Habituation Impaired 11 days post-treatment

Drosophila melanogaster (Fruit Fly):

In the fruit fly, Drosophila melanogaster, research has primarily focused on the neuroprotective properties of ALC, particularly in models of neurodegenerative diseases such as Alzheimer's disease. nih.govresearchgate.net Drosophila is a valuable model due to the conservation of many cellular structures and principles of neurogenesis between it and mammals. researchgate.net

In a Drosophila model of Alzheimer's disease, where amyloid beta peptide expression leads to neurodegeneration, the administration of ALC demonstrated significant neuroprotective effects. nih.govresearchgate.net Specifically, the use of ALC, when added to the flies' food, helped to preserve cholinergic neurons and mitigate memory impairment. nih.govresearchgate.net This protective effect was selective, as no impact on dopaminergic neurons was observed. nih.govresearchgate.net These findings underscore the potential of ALC in restoring the cholinergic system and its neuroprotective capabilities. nih.gov The carnitine transport system in Drosophila is functionally similar to that in humans, making it a relevant model for studying how ALC crosses the blood-brain barrier and exerts its effects. researchgate.netresearchgate.net

Future Research Directions and Unanswered Questions

Deeper Elucidation of Uncharacterized Molecular Mechanisms

The current understanding of acetylcarnitine's mechanism of action is largely centered on its role in mitochondrial fatty acid metabolism and as a donor of acetyl groups for the synthesis of acetylcholine (B1216132). researchgate.netdrugbank.com However, its diverse neuroprotective, neurotrophic, and neuromodulatory effects suggest the involvement of mechanisms that are not yet fully characterized. drugbank.comnih.gov

Future investigations should focus on:

Epigenetic Modifications: Preliminary studies indicate that acetylcarnitine can influence gene expression through epigenetic mechanisms, such as acting as an acetyl group donor for the transcription factor NF-κB p65/RelA, which upregulates the GRM2 gene encoding for the mGLU2 receptor. nih.gov Further research is needed to identify other genes and proteins whose expression is epigenetically modulated by acetylcarnitine and to understand the functional consequences of these changes in various cell types, particularly neurons.

Antioxidant Pathways: Acetylcarnitine has been reported to possess antioxidant properties, including the ability to decrease the production of free radicals and lipid peroxidation. drugbank.com The precise molecular pathways through which it exerts these effects are not well-defined. It is crucial to investigate its direct and indirect interactions with cellular antioxidant systems, such as the glutathione (B108866) and thioredoxin pathways. drugbank.com

Neuromodulatory Effects: Beyond its role in acetylcholine synthesis, acetylcarnitine appears to modulate other neurotransmitter systems, with studies showing it can increase norepinephrine (B1679862) and serotonin (B10506) levels in the brain. researchgate.net The specific receptors, transporters, and signaling cascades involved in this modulation remain to be elucidated.

Comprehensive Understanding of Multi-Pathway Interconnectivity and Cross-Talk

Acetylcarnitine influences several critical cellular pathways, including energy metabolism, neuroinflammation, and synaptic transmission. nih.govnih.gov These pathways are intricately linked, and a key challenge for future research is to understand their interconnectivity and how acetylcarnitine modulates their cross-talk. For instance, mitochondrial dysfunction is known to contribute to neuroinflammation. nih.gov

Key research questions to be addressed include:

How does acetylcarnitine's enhancement of mitochondrial energy production impact inflammatory signaling pathways in immune cells of the nervous system, such as microglia and astrocytes?

What is the interplay between acetylcarnitine-mediated changes in neurotransmitter levels and its protective effects against neuroinflammation? nih.gov

How do by-products of fatty acid oxidation, influenced by acetylcarnitine, act as signaling molecules that can trigger proinflammatory pathways through pattern recognition receptors like Toll-like receptors (TLRs)? nih.gov

A systems biology approach, integrating metabolomics, proteomics, and transcriptomics, will be essential to map the complex network of interactions influenced by acetylcarnitine.

Identification of Novel, Specific Molecular Targets

While some molecular targets of acetylcarnitine have been identified, such as the mGlu2/3 glutamate (B1630785) receptors, a comprehensive understanding of its direct and indirect binding partners is lacking. caymanchem.com The broad spectrum of its biological effects suggests that it may interact with multiple, currently unknown, molecular targets.

Future research should prioritize:

Receptor Binding Assays: High-throughput screening of various receptor families to identify novel binding sites for acetylcarnitine. This could reveal direct interactions with receptors involved in neuroprotection and pain modulation.

Enzyme Interactions: Beyond its role as a substrate for carnitine acetyltransferase, it is important to explore whether acetylcarnitine can directly modulate the activity of other enzymes involved in cellular signaling and metabolism.

Transporter Proteins: Investigating the interaction of acetylcarnitine with other solute carriers (SLCs) beyond the known carnitine/acylcarnitine transporter (CACT) could reveal new pathways for its cellular uptake and function. acs.org

The table below summarizes known and potential molecular targets that warrant further investigation.

Target ClassSpecific Target/PathwayKnown/Potential RoleResearch Focus
Receptors mGlu2/3 ReceptorsAnalgesia, NeuroprotectionElucidate downstream signaling pathways and the relevance of this interaction in different neuropathological conditions. nih.govcaymanchem.com
Transcription Factors NF-κB p65/RelAGene expression, InflammationIdentify the full range of genes epigenetically regulated by acetylcarnitine-donated acetyl groups. nih.gov
Transporters Carnitine/acylcarnitine transporter (CACT)Mitochondrial fatty acid transportInvestigate how modulation of CACT activity by acetylcarnitine levels affects cellular metabolism beyond fatty acid oxidation. acs.org
Signaling Pathways Proinflammatory Signaling (JNK, ERK)Inflammation, Cell SurvivalDetermine the direct or indirect mechanisms by which acylcarnitines activate these pathways. nih.gov

Development and Validation of Advanced Preclinical Models

Much of the research on acetylcarnitine has been conducted in traditional animal models of diseases like diabetic neuropathy, chemotherapy-induced peripheral neuropathy (CIPN), and Alzheimer's disease. nih.govnih.govresearchgate.net While valuable, these models may not fully recapitulate the complexity of human pathophysiology.

The development and use of more advanced preclinical models are crucial for a better translational understanding of acetylcarnitine's effects. These could include:

Humanized Models: Genetically engineered animal models that express human genes relevant to specific diseases (e.g., familial Alzheimer's disease) could provide more accurate insights into how acetylcarnitine might perform in human patients.

Organ-on-a-Chip Models: Microfluidic devices that culture human cells in a 3D environment to mimic the structure and function of human organs, such as a "neuropathy-on-a-chip," could be used to study the effects of acetylcarnitine on human neurons and supporting cells in a controlled, disease-relevant context.

Advanced Imaging Techniques: The use of sophisticated neuroimaging techniques in living animal models to longitudinally track markers of neuroinflammation, mitochondrial function, and neuronal integrity in response to acetylcarnitine treatment.

These advanced models will be instrumental in bridging the gap between preclinical findings and clinical trial outcomes, ultimately facilitating the development of targeted therapies based on the unique properties of (+/-)-ACETYLCARNITINE CHLORIDE. clinicaltrials.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.